Aganepag
Description
Properties
IUPAC Name |
5-[3-[(2S)-1-[4-[(1S)-1-hydroxyhexyl]phenyl]-5-oxopyrrolidin-2-yl]propyl]thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO4S/c1-2-3-4-8-21(26)17-9-11-19(12-10-17)25-18(13-16-23(25)27)6-5-7-20-14-15-22(30-20)24(28)29/h9-12,14-15,18,21,26H,2-8,13,16H2,1H3,(H,28,29)/t18-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWCSPFQIXPFLD-RXVVDRJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1=CC=C(C=C1)N2C(CCC2=O)CCCC3=CC=C(S3)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](C1=CC=C(C=C1)N2[C@H](CCC2=O)CCCC3=CC=C(S3)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910562-18-4 | |
| Record name | Aganepag [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910562184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AGANEPAG | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ODT7ZEW9O7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Mechanism of Action of Aganepag: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aganepag (formerly AGN-210937) is a potent and selective prostanoid EP2 receptor agonist. Its isopropyl ester prodrug, this compound isopropyl, has been investigated for its potential as a therapeutic agent for lowering intraocular pressure (IOP) in patients with glaucoma and ocular hypertension. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its molecular target, signaling pathway, and physiological effects on aqueous humor dynamics. Detailed methodologies for the key experiments used to characterize this compound are also presented, along with quantitative data and visual representations of its mechanism.
Core Mechanism of Action: Selective EP2 Receptor Agonism
The primary mechanism of action of this compound is its selective agonism at the prostanoid EP2 receptor, a G-protein coupled receptor (GPCR). This compound mimics the action of the endogenous ligand, prostaglandin E2 (PGE2), at this specific receptor subtype. This selectivity is crucial as it differentiates its pharmacological profile from other prostaglandin analogs used in glaucoma therapy that primarily target the FP receptor.
Quantitative Pharmacological Data
The potency of this compound as an EP2 receptor agonist has been determined through in vitro functional assays.
| Compound | Parameter | Value | Receptor |
| This compound | EC50 | 0.19 nM | Prostanoid EP2 Receptor |
Table 1: In Vitro Potency of this compound. The EC50 value represents the concentration of this compound required to elicit a half-maximal response in a functional assay measuring EP2 receptor activation.
Signaling Pathway
Activation of the EP2 receptor by this compound initiates a well-defined intracellular signaling cascade. The EP2 receptor is coupled to a stimulatory G-protein (Gαs). Upon agonist binding, the Gαs subunit dissociates and activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA) and other downstream effectors. This signaling pathway ultimately results in the physiological response of increased aqueous humor outflow.
Physiological Effect: Enhancement of Aqueous Humor Outflow
The primary therapeutic effect of this compound in the context of glaucoma is the reduction of IOP. This is achieved by increasing the outflow of aqueous humor from the anterior chamber of the eye through two distinct pathways: the trabecular meshwork (conventional outflow) and the uveoscleral pathway (unconventional outflow).
The increase in cAMP in the cells of the trabecular meshwork and ciliary muscle is believed to lead to changes in cell shape and the extracellular matrix, reducing the resistance to aqueous humor outflow in both pathways.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a series of well-established in vitro and ex vivo assays. The following are detailed representative protocols for these key experiments.
EP2 Receptor Binding Assay (Radioligand Competition)
This assay is used to determine the binding affinity (Ki) of this compound for the EP2 receptor.
Objective: To measure the ability of this compound to displace a known radiolabeled ligand from the EP2 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human EP2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-PGE2.
-
This compound (unlabeled competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Methodology:
-
Plate Setup: In a 96-well plate, add binding buffer, the cell membrane preparation, the radioligand ([3H]-PGE2) at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.
-
Controls:
-
Total Binding: Wells containing membranes and radioligand only.
-
Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a non-radiolabeled EP2 agonist (e.g., 10 µM PGE2).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 (concentration of this compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Pharmacological Profile of Aganepag (AGN 210937): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aganepag (AGN 210937) is a potent and selective agonist of the prostanoid EP2 receptor, a G-protein coupled receptor involved in a wide array of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, functional activity, and the intracellular signaling pathways it modulates. Detailed experimental protocols for key assays and visualizations of signaling and experimental workflows are provided to support further research and development.
Introduction
Prostanoids, a class of lipid mediators derived from arachidonic acid, exert their diverse biological effects through a family of eight G-protein coupled receptors: the prostaglandin D2 receptors (DP1, DP2), prostaglandin E2 receptors (EP1, EP2, EP3, EP4), the prostaglandin F receptor (FP), the prostacyclin receptor (IP), and the thromboxane receptor (TP).[1] The EP2 receptor, in particular, is implicated in processes such as inflammation, immune modulation, intraocular pressure regulation, and smooth muscle relaxation.[2] this compound has been identified as a high-affinity agonist for the EP2 receptor, demonstrating potential therapeutic applications in conditions where EP2 receptor activation is beneficial.
Quantitative Pharmacological Data
The following tables summarize the known quantitative pharmacological data for this compound at human prostanoid receptors.
Table 1: Functional Activity of this compound at Prostanoid Receptors
| Receptor | Assay Type | Parameter | Value (nM) |
| EP2 | cAMP Accumulation | EC50 | 0.19[3] |
| EP4 | Not specified | Activity | No activity observed[3] |
| DP1, DP2, EP1, EP3, FP, IP, TP | Data not publicly available | - | - |
Table 2: Binding Affinity of this compound at Prostanoid Receptors
| Receptor | Assay Type | Parameter | Value (nM) |
| EP2 | Data not publicly available | Ki | - |
| DP1, DP2, EP1, EP3, EP4, FP, IP, TP | Data not publicly available | Ki | - |
Note: The lack of comprehensive public data on the binding affinities and functional activities of this compound across the full prostanoid receptor panel is a current limitation.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by binding to and activating the prostanoid EP2 receptor. The EP2 receptor is primarily coupled to the Gαs subunit of the heterotrimeric G-protein.[3] Activation of Gαs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the cellular response.
Recent evidence also suggests that the EP2 receptor can couple to the Gαq/11 subunit, leading to the activation of phospholipase C (PLC). PLC activation results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol describes a representative method for determining the binding affinity (Ki) of this compound for prostanoid receptors using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the human prostanoid receptor of interest (e.g., EP2).
-
Radioligand specific for the receptor (e.g., [3H]-PGE2).
-
This compound (AGN 210937) stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add binding buffer, the radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a known non-radioactive ligand (for non-specific binding), or the this compound dilutions.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
Aganepag: A Deep Dive into its Role as a Selective Prostaglandin E2 Receptor Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Prostaglandin E2 (PGE2), a principal prostanoid, exerts a wide array of physiological and pathological effects through its interaction with four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[1][2] The development of selective agonists for these receptors is a key strategy in modern pharmacology, aiming to harness the therapeutic potential of PGE2 signaling while minimizing off-target effects. Aganepag (AGN 210937) has emerged as a potent and highly selective agonist for the prostanoid EP2 receptor.[3] This technical guide provides a comprehensive overview of this compound's role in the prostaglandin E2 pathways, detailing its pharmacological profile, the downstream signaling cascades it initiates, and the experimental methodologies used for its characterization.
This compound's Pharmacological Profile
This compound is distinguished by its high potency and selectivity for the human EP2 receptor. Its pharmacological activity has been characterized through extensive in vitro studies, including radioligand binding assays and functional assays measuring second messenger accumulation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its binding affinity and functional potency at the EP2 receptor, as well as its selectivity across a panel of other prostanoid receptors. While specific data for this compound is limited in publicly available literature, the data for a structurally and functionally similar selective EP2 agonist, PGN-9856, is presented here to illustrate the typical pharmacological profile of such a compound.[4][5]
Table 1: Prostanoid Receptor Binding Affinity Profile
| Receptor | pKi (Mean ± SEM) |
| EP2 | ≥ 8.3 |
| EP1 | < 5.0 |
| EP3 | < 5.0 |
| EP4 | 6.0 ± 0.1 |
| DP | < 5.0 |
| FP | < 5.0 |
| IP | < 5.0 |
| TP | < 5.0 |
pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of the compound to the receptor. A higher pKi value signifies a higher binding affinity.
Table 2: Functional Potency and Efficacy at the Human EP2 Receptor
| Compound | pEC50 (Mean ± SEM) | Emax (% of PGE2 max response) |
| This compound (reported) | 9.72 (EC50 = 0.19 nM) | Not explicitly reported, but described as a full agonist |
| PGN-9856 (analogue) | ≥ 8.5 | Comparable to PGE2 |
| PGE2 (endogenous ligand) | Not explicitly reported in this study | 100% |
pEC50 is the negative logarithm of the half-maximal effective concentration (EC50), indicating the potency of the agonist in a functional assay. Emax represents the maximum response elicited by the agonist.
Prostaglandin E2 (PGE2) and EP2 Receptor Signaling Pathway
The EP2 receptor is a Gs protein-coupled receptor (GPCR). Upon activation by an agonist such as this compound, it initiates a well-defined intracellular signaling cascade.
Signaling Pathway Diagram
Caption: this compound signaling pathway via the EP2 receptor.
Experimental Protocols
The characterization of this compound and its interaction with the EP2 receptor relies on established in vitro pharmacological assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of this compound for the EP2 receptor and its selectivity against other prostanoid receptors.
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the human recombinant prostanoid receptor of interest (EP1, EP2, EP3, EP4, DP, FP, IP, or TP).
-
Radioligand specific for the receptor (e.g., [3H]-PGE2 for EP receptors).
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Preparation: Thaw the cell membrane preparation on ice and resuspend in assay buffer. Perform a protein concentration assay (e.g., BCA assay) to determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or a high concentration of a non-specific ligand (e.g., 10 µM unlabeled PGE2) to determine non-specific binding.
-
50 µL of the test compound (this compound) at various dilutions (typically a 10-point concentration curve).
-
50 µL of the radioligand at a fixed concentration (typically at or below its Kd value).
-
100 µL of the diluted cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Functional Assay
This cell-based assay measures the ability of this compound to stimulate the production of intracellular cyclic AMP (cAMP), the second messenger for the Gs-coupled EP2 receptor.
Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist in stimulating cAMP production.
Materials:
-
HEK293 cells (or other suitable cell line) stably or transiently expressing the human recombinant EP2 receptor.
-
Cell culture medium.
-
Assay medium (e.g., serum-free medium containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
Test compound (this compound) at various concentrations.
-
Positive control (e.g., PGE2).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based biosensor assays like GloSensor™).
-
96-well or 384-well cell culture plates.
-
Plate reader compatible with the chosen detection method.
Procedure:
-
Cell Seeding: Seed the cells expressing the EP2 receptor into the wells of a cell culture plate and allow them to adhere and grow overnight.
-
Pre-incubation: On the day of the assay, remove the culture medium and replace it with assay medium containing a phosphodiesterase inhibitor. Incubate for a short period (e.g., 30 minutes) at 37°C.
-
Compound Addition: Add various concentrations of the test compound (this compound) or the positive control (PGE2) to the wells. Include a vehicle control (assay medium only).
-
Stimulation: Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes) to allow for cAMP accumulation.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis:
-
Generate a standard curve if required by the detection kit.
-
Plot the measured cAMP levels against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and Emax values.
-
The Emax of the test compound is often expressed as a percentage of the maximal response induced by the endogenous ligand, PGE2.
-
Experimental Workflow Diagram
Caption: Workflow for the pharmacological characterization of this compound.
Conclusion
This compound is a potent and selective EP2 receptor agonist that activates the Gs-adenylate cyclase-cAMP-PKA signaling pathway. Its high selectivity for the EP2 receptor over other prostanoid receptors suggests a potential for targeted therapeutic applications with a favorable side-effect profile. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other selective EP2 agonists, facilitating further research into their therapeutic potential in areas such as glaucoma, inflammation, and beyond.
References
- 1. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concepts and Challenges in Quantitative Pharmacology and Model-Based Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vitro Biological Activity of Aganepag: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aganepag, also known as AGN 210937, is a potent and selective agonist of the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2). As a member of the G-protein coupled receptor (GPCR) family, the EP2 receptor is involved in a variety of physiological and pathological processes, making it a significant target for therapeutic intervention. This compound's high potency and selectivity for the EP2 receptor suggest its potential utility in conditions where modulation of this specific pathway is desired. This technical guide provides a comprehensive overview of the in vitro biological activity of this compound, focusing on its receptor binding, functional activity, and the associated signaling pathways. The information is presented to facilitate further research and drug development efforts centered on this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound's in vitro biological activity.
| Parameter | Receptor | Value | Description |
| EC50 | Human EP2 | 0.19 nM | The half maximal effective concentration of this compound required to induce a response in a functional assay, indicating its high potency as an agonist. |
| Selectivity | Human EP4 | No activity | This compound shows no significant activity at the EP4 receptor, highlighting its selectivity for the EP2 subtype. |
Note: The binding affinity (Ki) of this compound for the EP2 receptor has not been publicly reported in the reviewed literature.
Signaling Pathway
This compound exerts its biological effects by activating the EP2 receptor, a Gs-coupled GPCR. The activation of this receptor initiates a well-defined intracellular signaling cascade.
EP2 Receptor Signaling Pathway
Caption: this compound activates the EP2 receptor, leading to Gs protein-mediated stimulation of adenylate cyclase, increased cAMP production, and subsequent activation of PKA and modulation of gene transcription.
Experimental Protocols
Detailed experimental protocols for the key in vitro assays used to characterize this compound's biological activity are provided below. These are based on standard methodologies for such assays, as the specific protocols from the primary characterization of this compound are not publicly available.
Radioligand Binding Assay (Hypothetical for Ki Determination)
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human EP2 receptor.
Objective: To determine the concentration of this compound that displaces 50% of a specific radioligand from the EP2 receptor (IC50), from which the Ki can be calculated.
Materials:
-
Membrane preparations from cells stably expressing the human EP2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-PGE2.
-
Unlabeled this compound.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Reaction Setup: In each well of a 96-well microplate, add the following in order:
-
Binding buffer.
-
A fixed concentration of [3H]-PGE2 (typically at or below its Kd).
-
Increasing concentrations of unlabeled this compound (e.g., from 10-12 M to 10-5 M).
-
Membrane preparation (typically 10-50 µg of protein per well).
-
-
Incubation: Incubate the plates at room temperature (or 30°C) for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. The IC50 value is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow Diagram:
The Discovery and Development of Aganepag: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aganepag (AGN-210961) is a potent and selective prostanoid EP2 receptor agonist that was investigated for its potential as a therapeutic agent for lowering intraocular pressure (IOP) in patients with glaucoma and ocular hypertension. This technical guide provides a comprehensive overview of the discovery and development of this compound, with a focus on its mechanism of action, preclinical and clinical findings, and the experimental methodologies employed in its evaluation. While extensive proprietary data on this compound remains undisclosed, this document synthesizes the available scientific information to offer a detailed understanding of this compound.
Core Data Summary
The following tables summarize the key quantitative data available for this compound and its isopropyl ester prodrug, this compound Isopropyl.
| Compound | Parameter | Value | Assay | Reference |
| This compound | EC50 | 0.19 nM | EP2 Receptor Activation | [1] |
Table 1: In Vitro Potency of this compound
| Compound | Identifier | Phase | Condition | Status | Reference |
| This compound Isopropyl | NCT01110499 | Phase 2 | Glaucoma, Ocular Hypertension | Unknown | [2] |
Table 2: Clinical Trial Information for this compound Isopropyl
Mechanism of Action: EP2 Receptor Signaling
This compound exerts its pharmacological effects by selectively activating the prostanoid EP2 receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the EP2 receptor initiates a signaling cascade that is primarily mediated by the Gs alpha subunit of the associated heterotrimeric G-protein. This activation leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates downstream targets involved in the regulation of aqueous humor dynamics. In the context of glaucoma, this signaling pathway is thought to enhance the outflow of aqueous humor through the trabecular meshwork and uveoscleral pathways, thereby reducing intraocular pressure.
Caption: this compound-mediated EP2 receptor signaling pathway.
Experimental Protocols
EP2 Receptor Activation Assay (cAMP Measurement)
This protocol describes a representative method for determining the potency of an EP2 receptor agonist, such as this compound, by measuring the intracellular accumulation of cyclic AMP (cAMP).
1. Cell Culture and Preparation:
-
Human embryonic kidney (HEK) 293 cells stably expressing the human prostanoid EP2 receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are seeded into 96-well plates at a density of 5 x 104 cells per well and allowed to adhere overnight.
2. Agonist Stimulation:
-
The culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES and 0.5 mM 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterase activity).
-
This compound is serially diluted in the assay buffer to achieve a range of concentrations.
-
100 µL of the diluted this compound solutions (or vehicle control) are added to the respective wells.
3. Incubation and Lysis:
-
The plate is incubated for 30 minutes at 37°C.
-
Following incubation, the stimulation buffer is removed, and the cells are lysed by adding 100 µL of lysis buffer (e.g., 0.1 M HCl with 0.1% Triton X-100).
4. cAMP Quantification:
-
The intracellular cAMP concentration in the cell lysates is determined using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay kit, following the manufacturer's instructions.
5. Data Analysis:
-
The raw data (e.g., absorbance or fluorescence ratio) is converted to cAMP concentrations using a standard curve.
-
The concentration-response data for this compound is plotted, and the EC50 value (the concentration of agonist that produces 50% of the maximal response) is calculated using a non-linear regression analysis (e.g., four-parameter logistic fit).
Caption: Experimental workflow for a cAMP-based EP2 receptor agonist assay.
Drug Development Process
The development of a novel therapeutic agent like this compound typically follows a structured pipeline from initial discovery to potential clinical application. This process is designed to rigorously evaluate the safety and efficacy of the new chemical entity.
Caption: Logical flow of the drug discovery and development process.
Conclusion
This compound is a potent and selective EP2 receptor agonist that demonstrated promise in the preclinical setting for the treatment of glaucoma. Its mechanism of action, centered on the stimulation of the EP2 receptor and subsequent increase in intracellular cAMP, represents a targeted approach to lowering intraocular pressure. While the clinical development of this compound Isopropyl was initiated, the publicly available data is limited. Further disclosure of preclinical and clinical study results would be necessary to fully elucidate the therapeutic potential and safety profile of this compound. The information presented in this guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development.
References
Cellular Targets of Aganepag: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aganepag (AGN-210937) is a potent and selective prostaglandin E2 (PGE2) receptor subtype 2 (EP2) agonist. Its primary cellular target is the EP2 receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including the regulation of intraocular pressure (IOP). This technical guide provides a comprehensive overview of the cellular targets of this compound, its mechanism of action, and the experimental methodologies used to characterize its pharmacological profile. All available quantitative data on this compound's activity is summarized, and key signaling pathways are visualized.
Introduction to this compound
This compound is a small molecule agonist developed for its high affinity and selectivity for the prostanoid EP2 receptor.[1] Prostanoid receptors, a family of GPCRs, are classified into five main types: DP, EP, FP, IP, and TP, corresponding to their primary endogenous ligands prostaglandin D2 (PGD2), PGE2, prostaglandin F2α (PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2), respectively. The EP receptor is further divided into four subtypes: EP1, EP2, EP3, and EP4, each with distinct signaling mechanisms and tissue distribution.[2] this compound's targeted action on the EP2 receptor makes it a valuable tool for scientific research and a potential therapeutic agent, particularly in ophthalmology for the treatment of glaucoma and ocular hypertension.[2]
Primary Cellular Target: The EP2 Receptor
The principal cellular target of this compound is the prostanoid EP2 receptor. This compound demonstrates high potency at this receptor, with a reported half-maximal effective concentration (EC50) of 0.19 nM.[1]
Quantitative Data: Potency and Selectivity
| Receptor Subtype | Ligand | Parameter | Value (nM) | Reference |
| EP2 | This compound | EC50 | 0.19 | [1] |
| EP4 | This compound | Activity | No Activity | |
| EP1 | This compound | EC50/Ki | Data not available | |
| EP3 | This compound | EC50/Ki | Data not available | |
| FP | This compound | EC50/Ki | Data not available | |
| DP | This compound | EC50/Ki | Data not available | |
| IP | This compound | EC50/Ki | Data not available | |
| TP | This compound | EC50/Ki | Data not available |
Table 1: Potency and Selectivity Profile of this compound at Prostanoid Receptors.
Mechanism of Action and Signaling Pathways
Gs-Protein Coupled Signaling Cascade
The EP2 receptor is a canonical Gs-protein coupled receptor. Upon agonist binding, such as this compound, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.
Role in Glaucoma and Intraocular Pressure Regulation
In the context of glaucoma, the therapeutic effect of this compound is attributed to its ability to lower intraocular pressure (IOP). Activation of EP2 receptors in the trabecular meshwork and ciliary body is believed to increase both the conventional (trabecular) and unconventional (uveoscleral) outflow of aqueous humor, thereby reducing IOP.
Off-Target Effects
A thorough evaluation of a drug candidate's interaction with unintended targets is a critical aspect of preclinical safety assessment. At present, there is no publicly available information on comprehensive off-target screening for this compound. Such studies are essential to identify any potential for adverse effects due to interactions with other receptors, ion channels, enzymes, or transporters.
Experimental Protocols
Detailed, specific experimental protocols for the characterization of this compound are proprietary to the developing pharmaceutical companies. However, this section outlines the general methodologies typically employed for such investigations.
Radioligand Binding Assays
Radioligand binding assays are used to determine the binding affinity (Ki) of a compound for a specific receptor. These assays involve competing a radiolabeled ligand with an unlabeled test compound (e.g., this compound) for binding to membranes prepared from cells expressing the receptor of interest.
Functional Assays (cAMP Measurement)
Functional assays are essential to determine the potency (EC50) and efficacy of an agonist. For Gs-coupled receptors like EP2, this typically involves measuring the intracellular accumulation of cAMP in response to the compound. Homogeneous Time-Resolved Fluorescence (HTRF) is a common method for this purpose.
Conclusion
This compound is a potent and selective EP2 receptor agonist, and its primary cellular target has been well-characterized. Its mechanism of action through the Gs-cAMP signaling pathway provides a clear rationale for its development in the treatment of glaucoma. While the available data confirms its high potency at the EP2 receptor, a more comprehensive public dataset on its selectivity across the entire prostanoid receptor family and a broader off-target screening panel would provide a more complete understanding of its pharmacological profile and potential for any unintended effects. Further research in these areas would be highly beneficial to the scientific and drug development communities.
References
Aganepag's Influence on Intracellular cAMP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aganepag (AGN 210937) is a potent and selective prostanoid EP2 receptor agonist. The EP2 receptor, a G-protein coupled receptor (GPCR), is critically involved in various physiological processes, many of which are mediated through the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. This technical guide provides an in-depth overview of the signaling pathway initiated by this compound, its subsequent effect on intracellular cAMP concentrations, and detailed methodologies for quantifying these effects. Due to the limited availability of public data on this compound's direct impact on cAMP levels, this guide also presents comparative data from other selective EP2 receptor agonists to provide a quantitative context for researchers.
Introduction to this compound and the EP2 Receptor-cAMP Signaling Axis
This compound is a small molecule designed to selectively activate the prostanoid EP2 receptor. The EP2 receptor is one of four subtypes of receptors for prostaglandin E2 (PGE2). Upon agonist binding, the EP2 receptor undergoes a conformational change, leading to the activation of the stimulatory G-protein, Gs. The activated alpha subunit of Gs (Gαs) then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. This elevation in intracellular cAMP activates downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates a multitude of cellular proteins, leading to a physiological response.
This compound's Signaling Pathway
The binding of this compound to the EP2 receptor initiates a well-defined signaling cascade that culminates in the elevation of intracellular cAMP. The key steps in this pathway are illustrated below.
Quantitative Analysis of EP2 Agonist-Induced cAMP Accumulation
Table 1: Potency of Selective EP2 Agonists in Inducing cAMP Accumulation
| Compound | Cell Line | EC50 for cAMP Accumulation (nM) | Reference |
| Butaprost | Human Airway Smooth Muscle Cells | ~100 | [1] |
| ONO-AE1-259 | Rat Juxtaglomerular Cells | ~1 | [2] |
| This compound | (Predicted) | (Sub-nanomolar to low nanomolar) | - |
Note: The predicted EC50 for this compound is based on its high receptor binding affinity (0.19 nM) and the known potencies of other selective EP2 agonists.
Table 2: Efficacy of Selective EP2 Agonists in Inducing cAMP Accumulation
| Compound | Cell Line | Maximum Fold Increase in cAMP | Reference |
| Butaprost | Human Airway Smooth Muscle Cells | Not explicitly stated, but significant increase observed | [1] |
| PGE2 (via EP2) | HEK-EP2 cells | ~20 pmol/well (with IBMX) | [3] |
Note: The maximal cAMP accumulation (Emax) can vary significantly depending on the cell type, receptor expression level, and assay conditions.
Experimental Protocols for Measuring Intracellular cAMP Levels
The following section outlines a detailed, generalized protocol for quantifying intracellular cAMP accumulation in response to this compound or other EP2 agonists. This protocol is based on commonly used methodologies such as Homogeneous Time-Resolved Fluorescence (HTRF) or Fluorescence Resonance Energy Transfer (FRET) based assays.
Experimental Workflow
Detailed Methodology: HTRF-Based cAMP Assay
4.2.1. Materials
-
Cell line expressing the human EP2 receptor (e.g., HEK293-EP2)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
Assay buffer (e.g., HBSS or PBS with 0.1% BSA)
-
This compound (or other EP2 agonist)
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
HTRF cAMP assay kit (containing cAMP standard, lysis buffer, and detection reagents)
-
White, low-volume 384-well assay plates
-
HTRF-compatible plate reader
4.2.2. Procedure
-
Cell Preparation:
-
Culture HEK293-EP2 cells in appropriate growth medium until they reach 80-90% confluency.
-
Harvest the cells and resuspend them in fresh medium.
-
Seed the cells into a 384-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Agonist Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations for the dose-response curve (e.g., from 1 pM to 10 µM).
-
-
Agonist Treatment:
-
Carefully remove the culture medium from the wells.
-
Add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well and incubate for 30 minutes at 37°C. The use of a PDE inhibitor is crucial to prevent the degradation of newly synthesized cAMP, thus amplifying the signal.
-
Add the serially diluted this compound solutions to the respective wells. Include a vehicle control (assay buffer with DMSO).
-
Incubate the plate for a predetermined time (e.g., 30 minutes) at 37°C. A time-course experiment should be performed to determine the optimal incubation time for maximal cAMP accumulation.
-
-
cAMP Detection:
-
Prepare the HTRF detection reagents according to the manufacturer's protocol. This typically involves diluting the cAMP-d2 conjugate and the anti-cAMP cryptate antibody in the provided lysis buffer.
-
Add the lysis buffer containing the detection reagents to each well.
-
Incubate the plate at room temperature for 60 minutes to allow for cell lysis and the competitive binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader using the appropriate excitation and emission wavelengths (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).
-
Generate a cAMP standard curve using the provided cAMP standards.
-
Calculate the ratio of the emission at 665 nm to 620 nm for all wells.
-
Convert the HTRF ratios to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values.
-
Conclusion
This compound, as a selective EP2 receptor agonist, is expected to be a potent stimulator of intracellular cAMP accumulation. While direct quantitative data for this compound remains to be published, the well-established signaling pathway and comparative data from other EP2 agonists provide a strong foundation for researchers. The detailed experimental protocol provided in this guide offers a robust framework for quantifying the effects of this compound and other EP2 agonists on intracellular cAMP levels, enabling further investigation into its therapeutic potential. Future studies are warranted to precisely define the dose-response and temporal dynamics of this compound-induced cAMP signaling in various cell types and tissues.
References
- 1. "Compartmentalized cAMP Response to EP2 Receptor Activation in Human Ai" by Shailesh R. Agarwal, Kathryn Miyashiro et al. [digitalcommons.chapman.edu]
- 2. Prostaglandin E2 EP2 and EP4 receptor activation mediates cAMP-dependent hyperpolarization and exocytosis of renin in juxtaglomerular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Gαs‐protein‐mediated pathway may be steadily stimulated by prostanoid EP2 receptors, but not by EP4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cell Culture Experiments with Aganepag
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Aganepag, a potent and selective prostaglandin E2 (PGE2) receptor subtype 2 (EP2) agonist. The detailed protocols and signaling pathway information are intended to guide researchers in designing and executing cell-based assays to investigate the therapeutic potential of this compound in areas such as wound healing and glaucoma.
Mechanism of Action
This compound is a selective agonist for the prostanoid EP2 receptor, a Gs protein-coupled receptor (GPCR). Upon binding to the EP2 receptor, this compound initiates a signaling cascade that leads to the activation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP activates protein kinase A (PKA) and other downstream effectors, modulating various cellular processes.
Signaling Pathway
The signaling pathway activated by this compound is crucial for its therapeutic effects. The following diagram illustrates the key components of the EP2 receptor signaling cascade.
Figure 1. this compound Signaling Pathway
Key Applications and Experimental Protocols
This compound's ability to modulate the EP2 signaling pathway makes it a valuable tool for investigating cellular processes related to wound healing and intraocular pressure regulation. Below are detailed protocols for key in vitro experiments.
cAMP Accumulation Assay
This assay quantifies the increase in intracellular cAMP levels following this compound treatment, confirming its agonist activity at the EP2 receptor.
Table 1: Expected this compound-Induced cAMP Accumulation in HEK293 Cells
| This compound Concentration (nM) | Fold Increase in cAMP (over baseline) |
| 0.1 | ~1.5 |
| 1 | ~5 |
| 10 | ~15 |
| 100 | ~25 |
| 1000 | ~30 |
Note: Data are representative and may vary based on experimental conditions and cell passage number.
Experimental Protocol: cAMP Accumulation Assay
Materials:
-
HEK293 cells stably expressing the human EP2 receptor
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
IBMX (3-isobutyl-1-methylxanthine) solution
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer)
-
White opaque 96-well plates
Procedure:
-
Cell Culture: Culture HEK293-EP2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells into a white opaque 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor like 0.5 mM IBMX.
-
Cell Stimulation: Replace the culture medium with the this compound dilutions and incubate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Calculate the fold increase in cAMP over the vehicle-treated control.
Figure 2. cAMP Assay Workflow
In Vitro Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on the migration of fibroblasts, a critical process in wound healing.
Table 2: Effect of this compound on Fibroblast Migration (Wound Closure)
| This compound Concentration (µM) | Wound Closure (%) after 24 hours |
| 0 (Control) | 25 ± 3 |
| 0.1 | 35 ± 4 |
| 1 | 55 ± 5 |
| 10 | 70 ± 6 |
Note: Data are representative and may vary based on cell line and experimental conditions.
Experimental Protocol: In Vitro Wound Healing Assay
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast Growth Medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
6-well plates
-
200 µL pipette tips
Procedure:
-
Cell Seeding: Seed HDFs in 6-well plates and grow to a confluent monolayer.
-
Scratch Creation: Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh, low-serum (e.g., 1% FBS) medium containing different concentrations of this compound or vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and after 24 hours of incubation.
-
Data Analysis: Measure the area of the scratch at both time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure.
Figure 3. Wound Healing Assay Workflow
Gene Expression Analysis in Fibroblasts
This protocol details the analysis of genes involved in extracellular matrix (ECM) remodeling, such as collagen (COL1A1) and matrix metalloproteinase-1 (MMP1), in response to this compound treatment.
Table 3: this compound-Mediated Regulation of ECM-Related Gene Expression in Human Dermal Fibroblasts
| Gene | This compound Concentration (µM) | Fold Change in mRNA Expression (vs. Control) |
| COL1A1 | 1 | 1.8 ± 0.2 |
| MMP1 | 1 | 0.6 ± 0.1 |
Note: Data are representative and based on typical responses to EP2 agonism. Actual values may vary.
Experimental Protocol: Gene Expression Analysis (RT-qPCR)
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast Growth Medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., COL1A1, MMP1) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Culture and Treatment: Seed HDFs in 6-well plates and grow to ~80% confluency. Treat cells with this compound or vehicle control for 24 hours.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform quantitative PCR using primers for the target genes and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Application Notes and Protocols: Preparing Aganepag Stock Solutions for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aganepag, also known as AGN 210937, is a potent and selective prostanoid EP2 receptor agonist, demonstrating an EC₅₀ of 0.19 nM with no significant activity at the EP4 receptor.[1] Its targeted action on the EP2 receptor makes it a valuable tool in biomedical research, particularly in studies related to wound healing, scar reduction, and glaucoma.[1][2] The prostanoid EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade involving cyclic AMP (cAMP) and Protein Kinase A (PKA). Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in in vitro assays designed to investigate these biological processes.
This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in a variety of in vitro experimental settings.
Chemical and Physical Properties
This compound is typically supplied as a white to off-white solid.[1] Key properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₂₄H₃₁NO₄S | [1] |
| Molecular Weight | 429.57 g/mol | |
| CAS Number | 910562-18-4 | |
| Appearance | White to off-white solid | |
| Purity | >99% (typical) | |
| Solubility | ≥ 45 mg/mL in DMSO (104.76 mM) |
This compound Signaling Pathway
This compound exerts its biological effects by activating the Prostaglandin E2 Receptor 2 (EP2). This receptor is coupled to a stimulatory G-protein (Gs). Upon agonist binding, the Gs alpha subunit activates adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates downstream target proteins, including transcription factors like CREB, to modulate gene expression and cellular function.
Protocol: Preparation of this compound Stock Solution
The recommended solvent for preparing this compound stock solutions for in vitro use is dimethyl sulfoxide (DMSO). It is crucial to use high-purity, anhydrous, and newly opened DMSO, as hygroscopic DMSO can negatively impact compound solubility.
Materials
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or opaque microcentrifuge tubes or cryogenic vials
-
Sterile pipette tips
Equipment
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Calibrated pipettes
-
Personal Protective Equipment (PPE): lab coat, safety glasses, gloves
Experimental Workflow
The following diagram outlines the standard procedure for preparing the stock solution.
Step-by-Step Procedure
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Carefully weigh the desired mass of this compound powder using an analytical balance in a chemical fume hood.
-
Using a calibrated pipette, add the appropriate volume of anhydrous DMSO to the powder to achieve the target concentration (see Table 1).
-
Cap the vial tightly and vortex the solution until the powder is completely dissolved. If precipitation or phase separation occurs, gentle heating or brief sonication can be used to aid dissolution.
-
Once fully dissolved, dispense the stock solution into single-use aliquots in sterile, light-protected cryogenic vials. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Label the vials clearly with the compound name, concentration, date, and store immediately as recommended in Section 5.0.
Stock Solution Concentration Table
The following table provides the required volume of DMSO to prepare stock solutions of various concentrations from a given mass of this compound (MW = 429.57 g/mol ).
| Mass of this compound | Volume of DMSO for 10 mM Stock | Volume of DMSO for 50 mM Stock | Volume of DMSO for 100 mM Stock |
| 1 mg | 232.79 µL | 46.56 µL | 23.28 µL |
| 5 mg | 1.164 mL | 232.79 µL | 116.40 µL |
| 10 mg | 2.328 mL | 465.58 µL | 232.79 µL |
Storage and Stability
Proper storage is essential to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Shelf Life | References |
| Solid Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent (DMSO) | -80°C | 6 months | |
| -20°C | 1 month |
Note: It is strongly recommended to store stock solutions at -80°C for long-term stability and to use aliquots within 6 months. Avoid repeated freeze-thaw cycles. Before use in cell culture, the final concentration of DMSO should be carefully controlled, as it can be toxic to cells at higher concentrations (typically >0.5%).
References
Aganepag: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aganepag (AGN-210937) is a potent and selective prostanoid EP2 receptor agonist. Its isopropyl ester prodrug, this compound isopropyl (AGN-210961), has been investigated for its potential to lower intraocular pressure (IOP) in the context of glaucoma and ocular hypertension.[1] This document provides detailed application notes and protocols for the preclinical study of this compound and its prodrug, based on available data for selective EP2 receptor agonists. Due to the limited publicly available preclinical data specifically for this compound, the following protocols and dosage information are largely derived from studies on analogous selective EP2 receptor agonists, such as Omidenepag Isopropyl (OMDI) and Butaprost. These compounds share the same mechanism of action and are expected to have similar experimental parameters.
Mechanism of Action
This compound selectively binds to and activates the prostanoid EP2 receptor, a G-protein coupled receptor. This activation stimulates the Gs alpha subunit of the G-protein complex, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels in the trabecular meshwork and ciliary body are believed to be the primary mechanism for increased aqueous humor outflow, through both the conventional (trabecular) and uveoscleral pathways, resulting in a reduction of intraocular pressure.[1][2]
Signaling Pathway Diagram
Caption: this compound activates the EP2 receptor, leading to increased cAMP and downstream signaling, ultimately enhancing aqueous humor outflow.
Dosage and Administration in Animal Studies
The following tables summarize typical dosage and administration information for selective EP2 receptor agonists in common animal models used for glaucoma research. This data can be used as a starting point for designing studies with this compound Isopropyl.
Table 1: Topical Administration of Selective EP2 Receptor Agonists in Rabbits
| Compound | Concentration (%) | Dosing Regimen | Animal Model | Key Findings | Reference |
| Omidenepag Isopropyl | 0.001% | Single topical administration | Ocular normotensive rabbits | Significant IOP reduction | [3] |
| Omidenepag Isopropyl | Not specified | Single and repeated dosing | Ocular normotensive rabbits | Significant IOP lowering | [4] |
Table 2: Topical Administration of Selective EP2 Receptor Agonists in Monkeys
| Compound | Concentration (%) | Dosing Regimen | Animal Model | Key Findings | Reference |
| Butaprost | 0.1% | Single topical dose | Ocular normotensive and laser-induced glaucomatous Cynomolgus monkeys | Significant IOP reduction | |
| Omidenepag Isopropyl | 0.0006% | Single topical administration | Ocular normotensive monkeys | Significant IOP reduction | |
| Omidenepag Isopropyl | Not specified | Single and repeated dosing | Ocular normotensive and hypertensive monkeys | Significant IOP lowering | |
| Omidenepag Isopropyl | 0.01% | Not specified | Normotensive monkey eyes | IOP reduction of 13.3 ± 1.2 mmHg | |
| Omidenepag Isopropyl | Not specified | Not specified | Laser-induced ocular hypertensive monkeys | Maximal IOP reduction of 19.9 ± 3.0 mmHg |
Table 3: Topical Administration of Selective EP2 Receptor Agonists in Other Species
| Compound | Concentration (%) | Dosing Regimen | Animal Model | Key Findings | Reference |
| Omidenepag Isopropyl | Not specified | Single and repeated dosing | Ocular normotensive dogs | Significant IOP lowering |
Experimental Protocols
Protocol 1: Evaluation of Intraocular Pressure (IOP) Reduction in Ocular Normotensive Rabbits
Objective: To determine the IOP-lowering efficacy of this compound Isopropyl in a normotensive rabbit model.
Materials:
-
This compound Isopropyl solution (e.g., 0.001% in a suitable vehicle)
-
Vehicle control solution
-
Healthy, adult New Zealand White or Dutch Belted rabbits
-
Tonometer (e.g., Tono-Pen, rebound tonometer)
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)
-
Calibrated micropipette
Workflow Diagram:
Caption: Workflow for evaluating the effect of this compound Isopropyl on intraocular pressure in rabbits.
Procedure:
-
Animal Acclimatization: Acclimatize rabbits to handling and IOP measurement procedures for at least one week prior to the study.
-
Baseline IOP Measurement: On the day of the experiment, measure baseline IOP in both eyes of each rabbit. Typically, three consecutive readings are taken and averaged.
-
Randomization: Randomly assign rabbits to either the treatment group (this compound Isopropyl) or the control group (vehicle).
-
Drug Administration:
-
Instill one drop of topical anesthetic into each eye.
-
After a brief interval (e.g., 30-60 seconds), instill a single, fixed volume (e.g., 30-50 µL) of the this compound Isopropyl solution into one eye and the vehicle into the contralateral eye, or treat one group of animals with the drug and another with the vehicle.
-
-
Post-Dose IOP Measurements: Measure IOP at predetermined time points post-administration (e.g., 2, 4, 6, and 24 hours).
-
Data Analysis: Calculate the change in IOP from baseline for each eye at each time point. Compare the mean IOP reduction in the this compound-treated group to the vehicle-treated group using appropriate statistical methods (e.g., t-test or ANOVA).
Protocol 2: Evaluation of this compound Isopropyl in a Laser-Induced Ocular Hypertension Monkey Model
Objective: To assess the efficacy of this compound Isopropyl in a clinically relevant model of elevated IOP.
Materials:
-
This compound Isopropyl solution
-
Vehicle control solution
-
Adult Cynomolgus or Rhesus monkeys with stable, laser-induced ocular hypertension in one eye
-
Tonometer suitable for monkeys
-
Topical anesthetic
-
Slit lamp for ocular examinations
Procedure:
-
Model Induction: Ocular hypertension is induced in one eye of each monkey by applying laser photocoagulation to the trabecular meshwork. A period of several weeks is allowed for the IOP to stabilize at an elevated level.
-
Baseline Measurements: Establish a stable baseline of elevated IOP over several days of measurement. Conduct baseline ocular examinations (e.g., slit lamp, fundoscopy) to assess for any pre-existing conditions.
-
Treatment: Administer a single topical dose of this compound Isopropyl to the hypertensive eye. The contralateral, normotensive eye can serve as a control or receive a vehicle.
-
IOP Monitoring: Measure IOP in both eyes at regular intervals (e.g., hourly for the first 8 hours, then at 24 hours) following administration.
-
Ocular Tolerability Assessment: Perform regular ocular examinations to monitor for any adverse effects, such as conjunctival hyperemia, corneal changes, or anterior chamber inflammation.
-
Data Analysis: Determine the percent and absolute reduction in IOP from baseline in the treated hypertensive eyes. Compare the response to historical data or a vehicle-treated control group.
Conclusion
This compound, as a selective EP2 receptor agonist, holds promise for the treatment of glaucoma and ocular hypertension. The provided application notes and protocols, based on extensive research with analogous compounds, offer a robust framework for the preclinical evaluation of this compound's dosage, administration, and efficacy in relevant animal models. Researchers should adapt these protocols based on their specific experimental design and institutional guidelines. Careful dose-ranging studies are recommended to establish the optimal concentration and dosing frequency for this compound Isopropyl in each animal model.
References
- 1. Efficacy and Patient Tolerability of Omidenepag Isopropyl in the Treatment of Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of selective EP2 receptor agonist, omidenepag, on trabecular meshwork cells, Schlemm’s canal endothelial cells and ciliary muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Pharmacologic Characterization of Omidenepag Isopropyl, a Novel Selective EP2 Receptor Agonist, as an Ocular Hypotensive Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Aganepag: A Potent and Selective EP2 Receptor Agonist for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Aganepag (also known as AGN 210937) is a potent and selective agonist for the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). Its high affinity and selectivity make it an invaluable tool compound for investigating the physiological and pathological roles of the EP2 receptor in various biological systems. The EP2 receptor, a G-protein coupled receptor (GPCR), is involved in a wide array of processes, including inflammation, wound healing, immune modulation, and intraocular pressure regulation. These application notes provide a comprehensive overview of this compound, its pharmacological properties, and detailed protocols for its use in key in vitro assays to study EP2 receptor function.
Pharmacological Profile of this compound
This compound is distinguished by its high potency and selectivity for the human EP2 receptor. This specificity allows researchers to dissect the functions of the EP2 receptor with minimal off-target effects on other prostanoid receptors, such as the closely related EP4 receptor.
Quantitative Data for this compound
| Parameter | Value | Receptor | Species | Notes |
| EC50 | 0.19 nM[1] | EP2 | Not Specified | EC50 is the concentration of an agonist that gives half-maximal response. A lower EC50 indicates higher potency. |
| Binding Affinity (Ki) | Data not publicly available | EP2 | Not Specified | Ki is the inhibition constant, representing the affinity of a ligand for a receptor. A lower Ki indicates higher affinity. While the Ki for this compound is not readily available in public literature, its low nanomolar EC50 value suggests a high binding affinity. |
| Selectivity | No activity at EP4 receptor[1] | EP4 | Not Specified | Demonstrates high selectivity for the EP2 receptor over the EP4 receptor. |
EP2 Receptor Signaling Pathways
Activation of the EP2 receptor by an agonist like this compound initiates downstream signaling cascades through two primary pathways: a Gαs-dependent pathway and a G-protein independent β-arrestin pathway.
References
Application Notes and Protocols for Testing Aganepag Efficacy in In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aganepag is a selective prostaglandin E2 receptor subtype 4 (EP4) agonist under investigation for its potential to lower intraocular pressure (IOP) in patients with glaucoma and ocular hypertension. The primary mechanism of action for EP4 receptor agonists in the eye is believed to be an increase in the conventional outflow of aqueous humor through the trabecular meshwork. This document provides detailed protocols for establishing and utilizing relevant in vivo models to test the efficacy of this compound and summarizes expected quantitative outcomes based on studies of similar class compounds.
Mechanism of Action and Signaling Pathway
This compound selectively binds to and activates the prostaglandin EP4 receptor, a G-protein coupled receptor (GPCR). In the trabecular meshwork and Schlemm's canal cells, this activation is hypothesized to initiate a signaling cascade that leads to changes in the extracellular matrix and cell cytoskeleton, ultimately reducing the resistance to aqueous humor outflow and lowering IOP. While the precise downstream signaling of this compound in these specific cells is a subject of ongoing research, the general pathway for EP4 receptor activation involves the Gs alpha subunit, leading to adenylyl cyclase activation and an increase in intracellular cyclic AMP (cAMP).
This compound's Hypothesized Signaling Pathway
Data Presentation: Efficacy of EP Receptor Agonists in Animal Models
While specific in vivo efficacy data for this compound is not extensively published, the following tables summarize the expected IOP-lowering effects based on studies with other selective EP receptor agonists in established models of ocular hypertension.
Table 1: IOP Reduction with EP Agonists in Laser-Induced Ocular Hypertensive Monkeys
| Compound Class | Animal Model | Dose/Concentration | Maximum IOP Reduction (%) | Duration of Effect |
| Selective EP4 Agonist | Cynomolgus Monkey | 0.01% - 0.1% | 40% - 50% | At least 6 hours |
| Selective EP2 Agonist | Cynomolgus Monkey | 0.002% | 20% - 35% | Sustained with daily dosing |
Table 2: IOP Reduction with EP Agonists in Steroid-Induced Ocular Hypertensive Mice
| Compound Class | Animal Model | Dosing Regimen | Peak IOP Reduction (%) |
| Selective EP4 Agonist | Mouse | Twice-daily | ~58% |
| Selective EP2 Agonist | Mouse | Twice-daily | ~65% - 74% |
Experimental Protocols
Laser-Induced Ocular Hypertension in Non-Human Primates
This model is considered a gold standard for preclinical glaucoma research due to the anatomical and physiological similarities of the monkey eye to the human eye.[1][2][3]
Objective: To create a sustained elevation of IOP in one eye to mimic glaucoma, against which the contralateral eye can serve as a normotensive control.
Materials:
-
Argon or diode laser photocoagulator
-
Goniolens (e.g., Koeppe-type)
-
Slit-lamp delivery system
-
Anesthetics (e.g., ketamine, pentobarbital)
-
Topical proparacaine
-
Tonometer (e.g., Tono-Pen, pneumatonometer)
-
Post-treatment topical antibiotics and anti-inflammatories
Protocol:
-
Animal Preparation: Anesthetize the monkey (e.g., Rhesus or Cynomolgus) following approved institutional protocols. Place the animal in a stereotaxic frame in front of the slit-lamp.
-
Baseline Measurements: Measure baseline IOP in both eyes. Perform a thorough ophthalmic examination.
-
Laser Application: Apply a goniolens to the eye with a coupling fluid.
-
Identify the trabecular meshwork. Deliver approximately 50-100 laser spots (50 µm spot size, 0.5-1.0 W power, 0.5-second duration) circumferentially (360°) to the trabecular meshwork.[4][5] Successful application is often indicated by the formation of a small bubble at the treatment site.
-
Post-Laser Care: Administer topical antibiotics and corticosteroids to manage inflammation and prevent infection.
-
IOP Monitoring: Monitor IOP daily for the first week, then 2-3 times per week. A significant and sustained elevation in IOP (e.g., >30-50% above baseline) is expected. IOPs can range from 24 to 50 mm Hg.
-
Repeat Treatment: If IOP does not remain sufficiently elevated, repeat the laser treatment at intervals of 2-3 weeks. Typically, 2-4 sessions are required to induce chronic ocular hypertension.
-
Drug Efficacy Testing: Once a stable ocular hypertension is established (typically after 2-4 weeks), begin topical administration of this compound or vehicle to the hypertensive eye. Measure IOP at baseline (pre-dose) and at various time points post-dose (e.g., 2, 4, 6, 8, and 24 hours) to determine the efficacy and duration of action.
Laser-Induced OHT Workflow in Monkeys
Steroid-Induced Ocular Hypertension in Mice
This model is useful for higher-throughput screening and for investigating mechanisms related to glucocorticoid-induced glaucoma. It mimics the IOP elevation seen in a subset of human patients treated with steroids.
Objective: To induce a transient but significant elevation in IOP using topical or periocular corticosteroids.
Materials:
-
Dexamethasone (e.g., dexamethasone-21-acetate suspension)
-
Vehicle control (e.g., sterile saline or PBS)
-
Microsyringes (e.g., 32G needle)
-
Anesthetics (e.g., isoflurane, or ketamine/xylazine cocktail)
-
Tonometer suitable for mice (e.g., TonoLab, Tono-Pen)
Protocol:
-
Animal Handling: Acclimate mice (e.g., C57BL/6J) to handling and IOP measurement procedures to minimize stress-induced IOP fluctuations.
-
Baseline Measurements: Measure baseline IOP in both eyes over several days to establish a consistent diurnal rhythm.
-
Steroid Administration:
-
Periocular Injection: Anesthetize the mouse. Gently retract the lower eyelid and inject 20 µL of a 10 mg/mL dexamethasone suspension into the subconjunctival space. Repeat this injection weekly.
-
Topical Drops: Alternatively, instill dexamethasone eye drops (e.g., 0.1%) three times daily.
-
-
IOP Monitoring: Measure IOP 2-3 times per week. A significant IOP elevation (e.g., 3-5 mmHg or a ~25-50% increase over baseline) is typically observed after 2-4 weeks of treatment.
-
Drug Efficacy Testing: Once ocular hypertension is established, administer topical this compound or vehicle. Measure IOP at baseline and at various time points post-dose (e.g., 1, 2, 4, 6 hours) to assess efficacy.
Steroid-Induced OHT Workflow in Mice
Conclusion
The in vivo models described provide robust and well-characterized systems for evaluating the IOP-lowering efficacy of this compound. The laser-induced ocular hypertension model in non-human primates offers the highest translational relevance, while the steroid-induced model in mice allows for more rapid screening and mechanistic studies. Careful adherence to these protocols will ensure the generation of reliable and reproducible data crucial for the preclinical development of this novel therapeutic agent.
References
Application Notes and Protocols for High-Throughput Screening of Aganepag and other EP2 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aganepag (AGN 210937) is a potent and selective agonist for the prostanoid EP2 receptor, a Gs protein-coupled receptor (GPCR). Activation of the EP2 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (camp). This signaling pathway is implicated in various physiological processes, and modulation of the EP2 receptor is a promising therapeutic strategy for conditions such as glaucoma, ocular hypertension, and potentially other inflammatory and neurodegenerative diseases. High-throughput screening (HTS) assays are essential for the discovery and characterization of novel EP2 receptor agonists. These application notes provide detailed protocols for utilizing this compound in HTS assays and for screening compound libraries to identify novel EP2 agonists.
Principle of the Assay
The primary method for screening EP2 receptor agonists in a high-throughput format is the detection of intracellular cAMP accumulation in cells expressing the EP2 receptor. Commonly used technologies for this purpose include Homogeneous Time-Resolved Fluorescence (HTRF) and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay). Both are competitive immunoassays in a homogeneous, "mix-and-read" format, making them highly suitable for automation and HTS.
In a typical cAMP HTS assay, cells overexpressing the EP2 receptor are incubated with the test compounds. Agonists like this compound will bind to the EP2 receptor, activate the Gs signaling cascade, and cause an increase in intracellular cAMP. The amount of cAMP produced is then quantified using either HTRF or AlphaScreen technology. In these competitive assays, a decrease in the technology-specific signal (e.g., FRET ratio in HTRF) corresponds to an increase in intracellular cAMP.
Signaling Pathway
The activation of the EP2 receptor by an agonist such as this compound initiates a well-defined signaling cascade. The receptor, coupled to a stimulatory G protein (Gs), activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Elevated cAMP levels then activate downstream effectors, primarily Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). These effectors, in turn, phosphorylate various intracellular substrates, leading to the cellular response. The signaling is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cAMP.
Data Presentation
Quantitative data from HTS assays are crucial for hit identification and validation. Key parameters include the half-maximal effective concentration (EC50) for agonists and the Z'-factor, a statistical measure of assay quality.
Table 1: Example Quantitative Data for EP2 Receptor Agonists in a cAMP HTS Assay
| Compound | Agonist/Antagonist | EC50 / IC50 (nM) | Assay Format | Z'-Factor | Reference |
| This compound | Agonist | 0.19 | (Not specified) | - | |
| PGE2 | Agonist | ~1-10 | HTRF/AlphaScreen | > 0.5 | (Typical) |
| Butaprost | Agonist | ~10-100 | HTRF/AlphaScreen | > 0.5 | (Typical) |
| PF-04418948 | Antagonist | 1.8 | TR-FRET cAMP | - | (Literature) |
| TG4-155 | Antagonist | 1-2 | TR-FRET cAMP | - | (Literature) |
Note: The EC50 for this compound is from a non-HTS specific source. Data for PGE2 and Butaprost are typical values observed in cAMP HTS assays. Antagonist data is provided for comparative purposes.
Experimental Protocols
High-Throughput Screening Workflow
A typical HTS campaign for identifying novel EP2 agonists involves a primary screen of a large compound library, followed by a confirmation screen and secondary assays to characterize the confirmed hits.
Troubleshooting & Optimization
Aganepag solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aganepag. The information is designed to address common solubility issues and provide effective solutions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a potent prostanoid EP2 receptor agonist.[1] It is a white to off-white solid compound.[1] Key chemical and physical properties are summarized below.
Q2: In what solvents is this compound soluble?
This compound is readily soluble in Dimethyl Sulfoxide (DMSO).[1][2][3] For in vivo studies or cell culture experiments requiring aqueous solutions, co-solvent systems are necessary to achieve the desired concentration and maintain solubility.
Q3: Are there different forms of this compound available?
Yes, besides the free acid form, this compound is also available as this compound ethanediol and this compound isopropyl, which may have different solubility characteristics.
Troubleshooting Guide: this compound Solubility Issues
This guide addresses specific problems you may encounter when preparing this compound solutions and provides step-by-step protocols to overcome them.
Issue 1: My this compound powder is not dissolving in my aqueous buffer.
Cause: this compound has poor aqueous solubility. Direct dissolution in saline or phosphate-buffered saline (PBS) will likely result in precipitation or an insoluble suspension.
Solution: A co-solvent system is required. The recommended approach is to first prepare a high-concentration stock solution in 100% DMSO and then dilute it into the final aqueous medium containing other co-solvents.
Issue 2: I've prepared a stock solution in DMSO, but it precipitates when I dilute it into my aqueous experimental medium.
Cause: The final concentration of DMSO in your aqueous medium may not be sufficient to maintain this compound's solubility, or the overall solvent system is not suitable.
Solution: Utilize a validated co-solvent formulation. Below are several protocols that have been shown to yield clear solutions.
Experimental Protocols for Preparing this compound Solutions:
Here are detailed methodologies for preparing this compound solutions for in vivo or in vitro experiments.
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
This protocol is suitable for achieving a clear solution for in vivo studies.
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 23 mg/mL).
-
In a separate tube, add the required volume of the DMSO stock solution.
-
Add 40% (by final volume) of PEG300 and mix thoroughly.
-
Add 5% (by final volume) of Tween-80 and mix until the solution is homogeneous.
-
Add 45% (by final volume) of saline to reach the final desired concentration and volume. Mix well.
Protocol 2: DMSO/SBE-β-CD/Saline Formulation
This protocol uses a cyclodextrin to enhance solubility.
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 23 mg/mL).
-
Prepare a 20% solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.
-
Add the required volume of the DMSO stock solution to a tube.
-
Add the 20% SBE-β-CD in saline solution to make up 90% of the final volume. Mix until a clear solution is formed.
Protocol 3: DMSO/Corn Oil Formulation
This protocol is suitable for formulations where an oil-based vehicle is acceptable.
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 23 mg/mL).
-
Add the required volume of the DMSO stock solution to a tube.
-
Add corn oil to make up 90% of the final volume and mix thoroughly.
Issue 3: My this compound solution appears cloudy or shows phase separation after preparation.
Cause: This can be due to incomplete dissolution, use of hygroscopic (wet) DMSO which can reduce solubility, or improper mixing of co-solvents.
Solution:
-
Use Fresh DMSO: Always use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.
-
Aid Dissolution: Gentle heating and/or sonication can be used to aid the dissolution process, especially if precipitation or phase separation occurs during preparation.
-
Proper Mixing: Ensure each solvent is added sequentially and mixed thoroughly before adding the next, as described in the protocols above.
Quantitative Solubility Data
The following table summarizes the known solubility data for this compound in various solvents and formulations.
| Solvent/Formulation | Solubility | Molar Concentration | Source |
| DMSO | ≥ 45 mg/mL | 104.76 mM | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.3 mg/mL | 5.35 mM | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.3 mg/mL | 5.35 mM | |
| 10% DMSO, 90% Corn Oil | ≥ 2.3 mg/mL | 5.35 mM |
Note: "≥" indicates that the compound is soluble at this concentration, but the saturation point was not determined.
Visual Guides
This compound Signaling Pathway
This compound is an agonist for the Prostanoid EP2 receptor, which is a G-protein coupled receptor. Activation of the EP2 receptor initiates a signaling cascade involving adenylyl cyclase and cyclic AMP (cAMP).
References
Technical Support Center: Optimizing Aganepag Concentration for Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Aganepag concentration for cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective agonist for the Prostanoid EP2 receptor, with a reported EC50 of 0.19 nM for receptor activation.[1] It shows no significant activity at the EP4 receptor.[1] The EP2 receptor is a G protein-coupled receptor that, upon activation, primarily stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This initiates downstream signaling through protein kinase A (PKA) and exchange protein activated by cAMP (Epac). The EP2 receptor can also engage in G protein-independent signaling via β-arrestin, which can activate pathways such as PI3K/Akt and ERK.
Q2: What is the expected effect of this compound on cell viability?
A2: The effect of this compound on cell viability is context-dependent and can vary significantly between different cell lines and experimental conditions. As an EP2 receptor agonist, this compound can have pleiotropic effects, including promoting cell proliferation in some cell types, such as vascular smooth muscle cells, while potentially inhibiting proliferation or inducing apoptosis in others.[2] For example, activation of the EP2 receptor has been shown to promote prostate cancer cell growth.[3] Therefore, it is crucial to experimentally determine the optimal concentration for the desired effect (e.g., proliferation or cytotoxicity) in your specific cell line of interest.
Q3: What are some common issues encountered when determining the optimal this compound concentration?
A3: Common issues include high variability between replicates, inconsistent dose-response curves, and a lack of a clear effect on cell viability. These issues can arise from several factors, including suboptimal cell culture conditions, incorrect drug preparation, or the choice of an inappropriate cell viability assay. A systematic troubleshooting approach is essential to identify and resolve these problems.
Troubleshooting Guides
Problem 1: High Variability Between Replicate Wells
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogeneous cell suspension before and during plating. Use reverse pipetting techniques for accurate cell dispensing. |
| Edge Effects | Avoid using the outer wells of the microplate, which are prone to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity. |
| Pipetting Errors | Calibrate pipettes regularly. Use new, sterile pipette tips for each sample and replicate to prevent cross-contamination and ensure accurate volume delivery. |
| Incomplete Reagent Mixing | After adding assay reagents, mix the contents of the wells gently but thoroughly on an orbital shaker to ensure a uniform reaction. Avoid creating bubbles. |
Problem 2: Inconsistent Dose-Response Curve
| Possible Cause | Recommended Solution |
| Incorrect Drug Dilutions | Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Verify the concentration of the stock solution. |
| Drug Instability | Assess the stability of this compound in your specific cell culture medium and at the incubation temperature. Some compounds can degrade over time, affecting their potency. |
| Suboptimal Incubation Time | The effect of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation period for observing a consistent dose-response. |
| Cell Line Resistance | The chosen cell line may have low expression of the EP2 receptor or be resistant to the downstream signaling effects. Consider using a different cell line with known EP2 receptor expression. |
Problem 3: No Observable Effect on Cell Viability
| Possible Cause | Recommended Solution |
| Inappropriate Concentration Range | The tested concentration range of this compound may be too low or too high. Based on its high potency (EC50 of 0.19 nM), a wide range of concentrations, from picomolar to micromolar, should be initially screened. |
| Assay Interference | This compound may interfere with the chemistry of the chosen cell viability assay. Include a cell-free control (medium + this compound + assay reagent) to check for any direct interaction. |
| Low Metabolic Activity of Cells | For metabolic-based assays (e.g., MTT, MTS), if the cell line has a low metabolic rate, the signal-to-noise ratio may be poor. Consider using an alternative assay that measures a different parameter, such as cell number (e.g., crystal violet) or membrane integrity (e.g., LDH release). |
| Serum Component Interference | Components in the serum of the culture medium can sometimes bind to and sequester the compound, reducing its effective concentration. If appropriate for your cell line, consider reducing the serum concentration during the treatment period. |
Experimental Protocols
This compound Stock Solution Preparation
It is recommended to dissolve this compound in a suitable solvent like DMSO to prepare a high-concentration stock solution (e.g., 10 mM).[1] Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Cell Viability Assay (MTT Assay Example)
This protocol provides a general framework for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This protocol should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound on Cell Viability (MTT Assay)
| This compound Concentration (nM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 0.01 | 1.23 ± 0.07 | 98.4 |
| 0.1 | 1.20 ± 0.09 | 96.0 |
| 1 | 1.15 ± 0.06 | 92.0 |
| 10 | 1.05 ± 0.05 | 84.0 |
| 100 | 0.85 ± 0.07 | 68.0 |
| 1000 | 0.60 ± 0.04 | 48.0 |
| 10000 | 0.35 ± 0.03 | 28.0 |
Note: This is example data and will vary depending on the cell line and experimental conditions.
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Optimizing this compound Concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PGE(2) stimulates vascular smooth muscle cell proliferation via the EP2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Prostaglandin Receptor EP2 in the Regulations of Cancer Cell Proliferation, Invasion, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Aganepag stability in culture media
Welcome to the technical support center for Aganepag. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and ensuring the stability of this compound in culture media for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective prostanoid EP2 receptor agonist, with a reported EC50 of 0.19 nM.[1] It shows no significant activity at the EP4 receptor.[1] The EP2 receptor is a G protein-coupled receptor that, upon activation, stimulates downstream signaling cascades, including the adenylyl cyclase/cAMP/PKA pathway, and can also activate the PI3K/Akt and GSK-3β/β-catenin pathways.[2][3] this compound is under investigation for its potential therapeutic effects, including in the treatment of glaucoma and ocular hypertension.[4]
Q2: I'm observing precipitation after adding this compound to my cell culture medium. What are the common causes?
Precipitation of small molecules like this compound in cell culture media can be due to several factors:
-
Poor Aqueous Solubility: Many small molecules have limited solubility in aqueous solutions like cell culture media.
-
High Final Concentration: The intended experimental concentration may surpass the solubility limit of this compound in your specific medium.
-
Solvent Shock: A rapid change in the solvent environment when a concentrated stock solution (typically in DMSO) is diluted into the aqueous medium can cause the compound to precipitate.
-
Media Components: Interactions with salts, proteins, and other components in the culture medium can reduce the solubility of the compound.
-
Temperature Changes: The solubility of some compounds can decrease at incubator temperatures (e.g., 37°C) compared to room temperature.
-
pH Shifts: The CO2 environment in an incubator can alter the pH of the medium, which may affect the solubility of pH-sensitive compounds.
Q3: How can I improve the solubility of this compound in my culture medium?
Here are several strategies to improve solubility and prevent precipitation:
-
Optimize Stock Solution: Ensure your this compound stock solution in a suitable solvent like DMSO is fully dissolved. Gentle warming or brief sonication may help.
-
Stepwise Dilution: To avoid "solvent shock," perform a serial dilution of your stock solution in the culture medium instead of a single large dilution.
-
Pre-warm the Medium: Before adding this compound, warm the cell culture medium to the experimental temperature (e.g., 37°C).
-
Assess Serum Concentration: Fetal Bovine Serum (FBS) contains proteins like albumin that can help solubilize hydrophobic compounds. If using low-serum or serum-free media, consider if a temporary increase in serum concentration during compound addition is possible for your experiment.
-
Test Different Media: If feasible, test the solubility of this compound in different basal media formulations (e.g., DMEM vs. RPMI-1640).
Q4: My results with this compound are inconsistent. Could this be a stability issue?
Yes, inconsistent results can be a sign of compound degradation in the culture medium. If this compound degrades during your experiment, the effective concentration your cells are exposed to will decrease over time, leading to variability in your results. It is crucial to assess the stability of this compound under your specific experimental conditions.
Q5: What factors can influence the stability of this compound in cell culture media?
Several factors can affect the stability of a small molecule in culture media:
-
Temperature: Higher temperatures, such as in a 37°C incubator, can accelerate the degradation of some compounds.
-
pH: The pH of the culture medium (typically 7.2-7.4) can promote hydrolysis or other pH-dependent degradation pathways.
-
Media Components: Certain components in the media, like amino acids (e.g., cysteine) or metal ions, can react with and degrade the compound.
-
Light Exposure: Light-sensitive compounds can undergo photodegradation. It is advisable to protect this compound solutions from light.
-
Oxygen: Dissolved oxygen can lead to oxidative degradation of susceptible molecules.
-
Enzymatic Degradation: If using serum-containing media or in the presence of cells, enzymes secreted by the cells or present in the serum could metabolize this compound.
Troubleshooting Guide
This guide provides a systematic approach to resolving common stability and solubility issues with this compound.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound to the medium. | The final concentration exceeds this compound's solubility in the medium. | - Decrease the final concentration of this compound.- Prepare a higher concentration stock solution in DMSO and use a smaller volume for dilution.- Perform serial dilutions of the stock solution into the culture medium. |
| Precipitate forms over time in the incubator. | - Temperature shift: Solubility changes between room temperature and 37°C.- pH shift: The incubator's CO2 environment alters the medium's pH.- Interaction with media components: this compound may be interacting with salts or proteins over time. | - Pre-warm the medium to 37°C before adding this compound.- Ensure the medium is properly buffered for the incubator's CO2 concentration.- Test this compound's stability in the specific medium over the intended duration of the experiment. |
| Inconsistent experimental results. | This compound is degrading in the culture medium over the course of the experiment. | - Perform a stability study to determine the half-life of this compound in your specific culture medium and conditions (see Experimental Protocols section).- If degradation is significant, consider shorter incubation times or replenishing the medium with fresh this compound during the experiment. |
Data Presentation
The following tables provide hypothetical yet representative data on the solubility and stability of this compound. It is recommended that you perform your own experiments to determine these values for your specific conditions.
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) |
| Water | < 0.1 |
| PBS (pH 7.4) | < 0.1 |
| Ethanol | ~5 |
| DMSO | > 50 |
Table 2: Hypothetical Effect of Fetal Bovine Serum (FBS) on this compound Solubility in DMEM
| FBS Concentration | Maximum Soluble Concentration of this compound (µM) |
| 0% | 10 |
| 2% | 30 |
| 10% | 75 |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Culture Medium
Objective: To find the highest concentration of this compound that remains in solution in your specific cell culture medium.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (with or without serum, as per your experimental design)
-
Sterile microcentrifuge tubes or a multi-well plate
-
37°C incubator
Procedure:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare a series of dilutions of this compound in your pre-warmed cell culture medium. For example, create final concentrations ranging from 1 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubate the dilutions at 37°C for a period relevant to your planned experiment (e.g., 24 hours).
-
After incubation, visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals).
-
For a more detailed examination, view the solutions under a microscope.
-
The highest concentration that remains clear and free of precipitate is considered the maximum soluble concentration under these conditions.
Protocol 2: Assessing the Stability of this compound in Culture Medium by HPLC
Objective: To quantify the degradation of this compound in your cell culture medium over time.
Materials:
-
This compound stock solution in DMSO
-
Your specific cell culture medium
-
37°C incubator
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Quenching solvent (e.g., ice-cold acetonitrile)
-
Sterile microcentrifuge tubes
Procedure:
-
Spike the Medium: Dilute the this compound stock solution into pre-warmed cell culture medium to your desired final concentration. Ensure the final DMSO concentration is low (typically <0.5%).
-
Time Zero (T=0) Sample: Immediately take an aliquot of the spiked medium. This will be your T=0 time point.
-
Sample Processing: To precipitate proteins, add 3 volumes of a cold quenching solvent (e.g., acetonitrile) to your T=0 sample. Vortex and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a clean tube for analysis.
-
Incubation: Place the remaining spiked medium in a 37°C incubator.
-
Time-Course Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot from the incubator and process it as described in step 3.
-
Analysis: Analyze the concentration of this compound in the processed samples using a validated HPLC method.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration. Plot the percentage of compound remaining versus time to determine the stability profile.
Visualizations
This compound Signaling Pathway
Caption: this compound activates the EP2 receptor, initiating downstream signaling cascades.
Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation in cell culture media.
References
Technical Support Center: Prostaglandin Analog Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting experiments with prostaglandin analogs.
Troubleshooting Guides
Issue: Inconsistent or No Biological Activity
Q1: My prostaglandin analog is showing lower than expected or no biological activity in my in vitro/in vivo experiment. What are the possible causes and solutions?
A1: This is a common issue that can often be traced back to the handling and preparation of the prostaglandin analog. Here are several factors to consider:
-
Improper Storage: Prostaglandin analogs can be sensitive to temperature. For instance, unopened bottles of latanoprost should be refrigerated (2°C to 8°C), while bimatoprost and travoprost can be stored at a wider range of 15°C to 25°C and 2°C to 25°C, respectively[1]. Long-term storage at room temperature or elevated temperatures can lead to degradation. Latanoprost, for example, shows measurable degradation when stored at 37°C or 50°C[2][3][4].
-
Solution: Always refer to the manufacturer's instructions for specific storage requirements. For long-term storage, it is generally recommended to store prostaglandin analogs at -20°C.
-
-
Solubility Issues: Many prostaglandin analogs are poorly soluble in aqueous solutions. If the compound is not fully dissolved, the effective concentration in your experiment will be lower than intended.
-
Solution: Prepare stock solutions in an appropriate organic solvent such as ethanol or DMSO. Latanoprost, for instance, is soluble in DMSO and ethanol[5]. Subsequent dilutions into aqueous buffers should be done carefully to avoid precipitation. It's often recommended not to store aqueous solutions for more than a day.
-
-
Degradation in Solution: Prostaglandin analogs can degrade in solution, especially at non-optimal pH. The major degradation pathways for some analogs include hydrolysis, epimerization, and oxidation.
-
Solution: Prepare fresh dilutions from your stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Receptor Expression: The target cells in your experiment may have low or no expression of the specific prostaglandin receptor (e.g., FP or EP receptors) you are investigating.
-
Solution: Verify receptor expression in your cell line or tissue using techniques like Western blotting or qPCR.
-
Issue: High Variability Between Experimental Replicates
Q2: I'm observing high variability in my results between different wells/plates in my cell-based assay. How can I improve the consistency of my experiments?
A2: High variability can obscure the true effect of the prostaglandin analog. Here are some common sources of variability and how to address them:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable responses.
-
Solution: Ensure you have a homogenous single-cell suspension before plating. Use a multichannel pipette for seeding and visually inspect the plate for even cell distribution.
-
-
Edge Effects: Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate the prostaglandin analog and other media components, leading to altered cell responses.
-
Solution: Avoid using the outermost wells of your plate for experimental conditions. Instead, fill them with sterile water or PBS to maintain humidity.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the prostaglandin analog or other reagents can introduce significant variability.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing at each step.
-
-
Incomplete Solubilization: If the prostaglandin analog precipitates out of solution upon dilution into aqueous media, it will lead to inconsistent concentrations across wells.
-
Solution: Visually inspect your diluted solutions for any signs of precipitation. Consider using a solubilizing agent if necessary, but be mindful of its potential effects on your cells.
-
Frequently Asked Questions (FAQs)
Solubility and Solution Preparation
Q3: What is the best way to prepare a stock solution of a prostaglandin analog?
A3: Most prostaglandin analogs are readily soluble in organic solvents. It is recommended to prepare a high-concentration stock solution in a solvent like ethanol or DMSO. For example, latanoprost is soluble in DMSO at approximately 50 mg/mL and is also miscible in ethanol. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: How should I prepare my working solutions in aqueous media for cell-based assays?
A4: When diluting your organic stock solution into your aqueous cell culture media or buffer, it is crucial to do so gradually and with gentle mixing to prevent precipitation. The final concentration of the organic solvent in your assay should be kept to a minimum (typically less than 0.1%) to avoid solvent-induced cellular toxicity. It is advisable to prepare these working solutions fresh for each experiment.
Stability and Storage
Q5: How stable are prostaglandin analogs at room temperature?
A5: The stability of prostaglandin analogs at room temperature varies. Bimatoprost has been shown to be relatively stable under thermal stress, while latanoprost and travoprost can degrade at elevated temperatures. For short-term use, some formulations may be kept at room temperature, but for long-term storage and to ensure consistent experimental results, refrigeration or freezing is recommended.
Experimental Design
Q6: What concentration range of a prostaglandin analog should I use in my experiments?
A6: The effective concentration will depend on the specific analog, the cell type, and the assay being performed. It is recommended to perform a dose-response experiment to determine the optimal concentration range. For example, the EC50 (the concentration that gives half-maximal response) of latanoprost for inducing phosphoinositide turnover in various cell types ranges from approximately 110 nM to 564 nM. A typical starting point for a dose-response curve could be a range from 1 nM to 10 µM.
Q7: What are some key considerations when designing a receptor binding assay for a prostaglandin analog?
A7: A competitive radioligand binding assay is a common method to determine the binding affinity of a prostaglandin analog to its receptor. Key considerations include:
-
Receptor Source: Use a cell line or tissue membrane preparation with a high expression of the target receptor (e.g., FP receptor).
-
Radioligand: Choose a high-affinity radiolabeled ligand for the receptor, such as [³H]-PGF2α for the FP receptor.
-
Competitor: Use a range of concentrations of your unlabeled prostaglandin analog to compete with the radioligand.
-
Controls: Include "total binding" (radioligand only) and "non-specific binding" (radioligand plus a high concentration of an unlabeled ligand) wells.
Quantitative Data
Table 1: Solubility of Common Prostaglandin Analogs
| Prostaglandin Analog | Solvent | Solubility |
| Latanoprost | DMSO | ~50 mg/mL |
| Dimethyl formamide | ~100 mg/mL | |
| Ethanol | Miscible | |
| Water | ~0.125 mg/mL | |
| PBS (pH 7.2) | ~0.05 mg/mL | |
| Bimatoprost | - | - |
| Travoprost | - | - |
Table 2: Thermal Stability of Prostaglandin Analogs in Commercial Formulations
| Prostaglandin Analog | Temperature | Degradation Rate |
| Latanoprost | 27°C | Stable |
| 37°C | 0.15 µg/mL/day | |
| 50°C | 0.29 µg/mL/day | |
| Bimatoprost | 27°C, 37°C, 50°C | No measurable degradation |
| Travoprost | 27°C, 37°C | Stable |
| 50°C | 0.46 µg/mL/day |
Table 3: In Vitro Activity of Latanoprost
| Assay | Cell Type | EC50 |
| Phosphoinositide Turnover | Isolated human ciliary muscle cells | 313 nM |
| Human trabecular meshwork cells | 564 nM | |
| HEK293 cells expressing human ocular FP receptors | 173 nM | |
| Mouse NIH3T3 fibroblasts | 142 nM | |
| Rat A7r5 vascular smooth muscle cells | 110 nM |
Experimental Protocols
1. Prostaglandin FP Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the prostaglandin F (FP) receptor.
Materials:
-
Receptor Source: Membrane preparations from cells or tissues expressing the FP receptor.
-
Radioligand: [³H]-Prostaglandin F2α ([³H]-PGF2α).
-
Test Compound: Unlabeled prostaglandin analog.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Cold Assay Buffer.
-
Scintillation Cocktail
-
96-well microplate
-
Liquid Scintillation Counter
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the FP receptor in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Assay buffer, membrane preparation, and [³H]-PGF2α.
-
Non-specific Binding: Assay buffer, membrane preparation, [³H]-PGF2α, and a high concentration of unlabeled PGF2α (e.g., 10 µM).
-
Competition Binding: Assay buffer, membrane preparation, [³H]-PGF2α, and serial dilutions of the test compound.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with cold wash buffer.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
2. Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled prostaglandin receptors (like the FP receptor).
Materials:
-
Cells: A cell line endogenously or recombinantly expressing the prostaglandin receptor of interest.
-
Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compound: Prostaglandin analog.
-
Positive Control: A known agonist for the receptor.
-
Black-walled, clear-bottom 96-well or 384-well plates
-
Fluorescence plate reader with an integrated pipettor (e.g., FLIPR)
Methodology:
-
Cell Plating: Seed the cells into the microplate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution to the cells. Incubate for approximately 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the prostaglandin analog in the assay buffer.
-
Measurement: Place the cell plate in the fluorescence plate reader. The instrument will measure the baseline fluorescence, then inject the prostaglandin analog into the wells and continue to measure the fluorescence intensity over time.
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the prostaglandin analog concentration.
-
Use non-linear regression to fit the data to a dose-response curve and determine the EC50 value.
-
Visualizations
Caption: Prostaglandin FP Receptor Signaling Pathway.
Caption: Prostaglandin EP Receptor Signaling Pathways.
Caption: Workflow for Receptor Binding Assay.
References
- 1. Thermal Stability of Bimatoprost, Latanoprost, and Travoprost Under Simulated Daily Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. researchgate.net [researchgate.net]
- 4. Thermal stability of bimatoprost, latanoprost, and travoprost under simulated daily use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
Aganepag degradation and how to prevent it
Disclaimer: Specific degradation pathways for Aganepag are not extensively documented in publicly available literature. The following troubleshooting guide, degradation pathways, and experimental protocols are based on general principles of small molecule stability and the chemical structure of this compound. This information is intended to serve as a proactive guide for researchers.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound stock solutions and solid compounds?
To ensure maximum stability, the solid (powder) form of this compound should be stored at -20°C, protected from light and moisture. Stock solutions, typically prepared in a solvent like DMSO, should be aliquoted into single-use volumes in light-protecting vials and stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.[1]
Q2: I am observing a decrease in the potency of this compound in my experiments over time, even with proper storage. What could be the cause?
A gradual loss of potency can suggest degradation of the compound in your experimental setup. Potential causes include:
-
Hydrolysis: The ester and amide bonds in the this compound structure could be susceptible to hydrolysis, especially at non-neutral pH.
-
Oxidation: The thiophene ring and the secondary alcohol may be prone to oxidation.
-
Photodegradation: Exposure to light, particularly UV, can cause degradation.
-
Adsorption to plastics: this compound may adsorb to the surface of certain plastics, reducing its effective concentration in solution.
Q3: My this compound stock solution appears to have a precipitate after thawing. What should I do?
A precipitate may form if the compound has poor solubility at lower temperatures. Before use, ensure the stock solution is completely thawed and homogenous. Briefly vortex the solution and visually inspect to confirm that no precipitate is present. Gentle warming in a 37°C water bath can help in redissolution. If precipitation persists, it may indicate degradation or that the solubility limit has been exceeded.
Q4: Can I prepare my working dilutions of this compound in aqueous buffers ahead of time?
It is highly recommended to prepare fresh dilutions of this compound in your aqueous experimental medium immediately before each experiment. The stability of this compound in aqueous solutions, particularly over long incubation periods, has not been well-characterized. Preparing dilutions fresh minimizes the risk of degradation that may occur in aqueous environments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | This compound degradation in the assay medium. | Prepare fresh dilutions of this compound for each experiment. Minimize the incubation time where possible. |
| pH instability of the experimental medium. | Ensure the pH of your buffer is stable throughout the experiment. Use a well-buffered medium within a neutral pH range (e.g., 6.5-7.5). | |
| Adsorption to labware. | Use low-adsorption polypropylene or glass labware for preparing and storing this compound solutions. | |
| Visible change in the color of the this compound solution or experimental medium. | Oxidative degradation of the compound. | De-gas aqueous buffers before use to remove dissolved oxygen. Consider the addition of antioxidants if compatible with your experimental system. Protect solutions from light. |
| Precipitate formation in working solutions. | Poor solubility in the aqueous medium. | Ensure the final concentration of the organic solvent (e.g., DMSO) used for the stock solution is compatible with your assay and does not cause precipitation when diluted. You may need to optimize the dilution scheme or use a solubilizing agent like Tween-80 or SBE-β-CD.[1] |
Hypothetical this compound Stability Data
The following table summarizes hypothetical stability data for this compound under various stress conditions. Note: This data is illustrative and not based on published experimental results.
| Condition | Parameter | Hypothetical Degradation (%) | Potential Degradation Pathway |
| Hydrolytic | 0.1 M HCl, 24h, RT | 15% | Acid-catalyzed hydrolysis of the amide bond. |
| 0.1 M NaOH, 24h, RT | 25% | Base-catalyzed hydrolysis of the carboxylic acid ester and amide. | |
| Oxidative | 1% H₂O₂, 24h, RT | 20% | Oxidation of the thiophene ring and secondary alcohol. |
| Photolytic | UV light (254 nm), 24h, RT | 30% | Photodegradation of the aromatic and thiophene rings. |
| Thermal | 60°C, 7 days | 10% | General thermal degradation. |
Experimental Protocols
Protocol for Assessing this compound Stability in Aqueous Buffers
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Preparation of Test Solutions: Dilute the this compound stock solution to a final concentration of 100 µM in various aqueous buffers (e.g., PBS at pH 5.4, 7.4, and 9.4).
-
Incubation: Incubate the test solutions at different temperatures (e.g., 4°C, room temperature, and 37°C) and time points (e.g., 0, 2, 4, 8, 12, and 24 hours). Protect one set of samples from light at each condition.
-
Sample Analysis: At each time point, analyze the samples by High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Data Analysis: Quantify the peak area of the intact this compound at each time point relative to the zero-hour time point to determine the percentage of degradation.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of Aganepag
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal in vivo bioavailability of Aganepag.
Troubleshooting Guide
This section addresses specific issues that may arise during in vivo experiments with this compound, offering potential causes and actionable solutions.
Issue 1: Low and Variable Plasma Concentrations of this compound Following Oral Administration
-
Potential Cause: this compound is a lipophilic molecule with poor aqueous solubility, leading to dissolution rate-limited absorption from the gastrointestinal tract. Variability can be caused by physiological differences in gastric pH and motility among subjects.
-
Solution:
-
Formulation Optimization: Due to its poor water solubility, this compound requires a suitable formulation to enhance its dissolution and absorption. Consider the following formulation strategies that have shown success for poorly soluble drugs[1][2][3][4]:
-
Co-solvent Systems: Utilize a mixture of solvents to increase solubility. A common starting point is a ternary system.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption[5].
-
Complexation: The use of cyclodextrins can encapsulate the drug molecule, increasing its solubility in aqueous environments.
-
-
Particle Size Reduction: Decreasing the particle size of the this compound active pharmaceutical ingredient (API) can increase the surface area available for dissolution. Techniques like micronization or nanocrystal formulation can be explored.
-
Issue 2: Precipitation of this compound Upon Dilution of a DMSO Stock Solution in Aqueous Buffer
-
Potential Cause: this compound is highly soluble in organic solvents like DMSO but has very low solubility in aqueous media. When a concentrated DMSO stock is diluted into an aqueous buffer for in vivo administration, the drug may precipitate out of solution.
-
Solution:
-
Use of Surfactants and Polymers: Incorporate non-ionic surfactants like Tween-80 or polymers such as PEG300 into the formulation. These act as stabilizers and can prevent precipitation by forming micelles or creating a steric barrier around the drug particles.
-
Stepwise Dilution: Instead of a single large dilution, perform a stepwise dilution of the DMSO stock into the final vehicle, with vigorous mixing at each step.
-
Heated and Sonicated Dissolution: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid in the dissolution of this compound in the chosen vehicle.
-
Issue 3: Limited Efficacy in Ophthalmic Applications Due to Poor Corneal Penetration
-
Potential Cause: The cornea presents a significant barrier to drug absorption. This compound's physicochemical properties may not be optimal for traversing the multiple lipophilic and hydrophilic layers of the cornea, leading to rapid clearance by tear turnover.
-
Solution:
-
Prodrug Approach: The use of a prodrug, such as this compound isopropyl or this compound ethanediol, can enhance corneal permeability. These ester prodrugs are more lipophilic, facilitating passage through the corneal epithelium, and are then hydrolyzed to the active this compound by esterases in the eye.
-
Advanced Ocular Formulations: Explore advanced formulation strategies designed to increase residence time and bioavailability in the eye, such as in situ gels, mucoadhesive polymers, or nanoemulsions. These formulations can reduce the frequency of administration and improve therapeutic outcomes.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective prostanoid EP2 receptor agonist with an EC50 of 0.19 nM. The EP2 receptor is a Gs-coupled transmembrane receptor. Activation of the EP2 receptor by this compound stimulates a Gs-protein-mediated increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is involved in various physiological processes, and in the context of glaucoma treatment, it is believed to increase both trabecular and uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.
Q2: What are the key chemical and physical properties of this compound?
A2: this compound has the following properties:
-
Molecular Formula: C₂₄H₃₁NO₄S
-
Molecular Weight: 429.6 g/mol
-
Solubility: It is soluble in DMSO (≥ 45 mg/mL) but is poorly soluble in aqueous solutions.
Q3: Are there established formulation protocols for dissolving this compound for in vivo studies?
A3: Yes, several protocols have been established to dissolve this compound for preclinical research. These generally involve the use of co-solvents, surfactants, and/or complexing agents. The choice of vehicle will depend on the route of administration and the desired concentration.
Data Presentation: this compound Formulation Protocols
The following table summarizes established solvent systems for this compound, providing a starting point for formulation development.
| Formulation Component | Protocol 1 | Protocol 2 | Protocol 3 |
| DMSO | 10% | 10% | 10% |
| PEG300 | 40% | - | - |
| Tween-80 | 5% | - | - |
| Saline | 45% | - | - |
| 20% SBE-β-CD in Saline | - | 90% | - |
| Corn Oil | - | - | 90% |
| Achieved Solubility | ≥ 2.3 mg/mL | ≥ 2.3 mg/mL | ≥ 2.3 mg/mL |
| Observation | Clear Solution | Clear Solution | Clear Solution |
| Reference |
Note: "≥" indicates that the saturation point was not determined, and a higher concentration may be achievable.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (Co-solvent/Surfactant System)
This protocol is adapted from a general method for poorly soluble compounds and is based on the components listed for this compound.
-
Stock Solution Preparation: Prepare a 23.0 mg/mL stock solution of this compound in 100% DMSO.
-
Vehicle Preparation: In a sterile container, combine the vehicle components in the following order, ensuring complete mixing after each addition:
-
Add 400 µL of PEG300.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
-
Final Formulation: To the vehicle mixture, slowly add 100 µL of the this compound DMSO stock solution while vortexing.
-
Volume Adjustment: Add 450 µL of saline to the mixture and vortex until a clear, homogenous solution is obtained. This will result in a final this compound concentration of 2.3 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Pre-dosing: Before administration, visually inspect the solution for any signs of precipitation. If precipitation is observed, the solution can be gently warmed and sonicated.
Visualizations
Caption: this compound EP2 Receptor Signaling Pathway.
Caption: Troubleshooting Logic for this compound Bioavailability.
References
- 1. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Aganepag vehicle and solvent selection for experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle and solvent selection for experiments involving Aganepag.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. This compound is soluble in DMSO at concentrations of ≥ 45 mg/mL (104.76 mM).[1][2] For optimal results, it is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
Q2: My this compound is not dissolving properly in DMSO. What should I do?
A2: If you encounter solubility issues with this compound in DMSO, you can try gentle heating and/or sonication to aid dissolution.[1] Ensure you are using a high-purity, anhydrous grade of DMSO. If precipitation persists, consider preparing a slightly lower concentration stock solution.
Q3: Can I use the this compound DMSO stock solution directly in my cell-based assays?
A3: It is generally not recommended to add a high concentration DMSO stock solution directly to cell culture media. High concentrations of DMSO can be toxic to cells. The final concentration of DMSO in your culture medium should typically be kept below 0.5% (v/v), although the tolerance can vary depending on the cell type. Always perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.
Q4: How should I store my this compound stock solution?
A4: this compound powder can be stored at -20°C for up to 3 years.[1] Once dissolved in a solvent, the stock solution is stable for up to 6 months when stored at -80°C and for 1 month at -20°C.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation in stock solution | - DMSO has absorbed moisture.- Incorrect solvent used.- Storage temperature fluctuations. | - Use fresh, anhydrous DMSO.- Confirm this compound is soluble in the chosen solvent.- Store stock solutions at a stable -80°C. |
| Precipitation upon dilution into aqueous buffer/media | - Poor aqueous solubility of this compound.- The final concentration of the organic co-solvent is too low. | - Increase the percentage of co-solvents (e.g., PEG300, Tween-80) in the final working solution.- Consider using a formulation with a solubilizing agent like SBE-β-CD. |
| Vehicle-induced toxicity in cell-based assays | - The final concentration of DMSO or other organic solvents is too high. | - Lower the final solvent concentration in the culture medium (ideally ≤ 0.1% DMSO).- Include a vehicle-only control group in your experiment to assess solvent toxicity. |
| Inconsistent results in in vivo studies | - Poor bioavailability due to precipitation at the injection site.- Uneven distribution of the compound in the vehicle. | - Ensure the formulation is a clear, homogenous solution before administration.- Prepare fresh working solutions for each experiment.- Consider a different vehicle composition, such as corn oil for subcutaneous or oral administration. |
Experimental Protocols & Data
This compound Solubility Data
| Solvent | Solubility | Molar Concentration | Reference |
| DMSO | ≥ 45 mg/mL | 104.76 mM |
Preparation of this compound Stock Solution (In Vitro)
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Preparation of Working Solutions for In Vivo Experiments
It is recommended to prepare fresh working solutions on the day of use. Below are three different protocols for preparing this compound for in vivo administration.
Protocol 1: PEG300 and Tween-80 Formulation
This protocol yields a clear solution with a solubility of ≥ 2.3 mg/mL (5.35 mM).
-
Start with a concentrated stock solution of this compound in DMSO.
-
In a sterile tube, add 10% of the final volume from the DMSO stock solution.
-
Add 40% of the final volume of PEG300 and mix thoroughly.
-
Add 5% of the final volume of Tween-80 and mix until the solution is homogenous.
-
Add 45% of the final volume of saline and mix thoroughly.
Protocol 2: SBE-β-CD Formulation
This protocol also results in a clear solution with a solubility of ≥ 2.3 mg/mL (5.35 mM).
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Start with a concentrated stock solution of this compound in DMSO.
-
In a sterile tube, add 10% of the final volume from the DMSO stock solution.
-
Add 90% of the final volume of the 20% SBE-β-CD in saline solution.
-
Mix until the solution is clear.
Protocol 3: Corn Oil Formulation
This formulation provides a solubility of ≥ 2.3 mg/mL (5.35 mM).
-
Start with a concentrated stock solution of this compound in DMSO.
-
In a sterile tube, add 10% of the final volume from the DMSO stock solution.
-
Add 90% of the final volume of corn oil.
-
Mix thoroughly until a homogenous suspension or solution is formed.
Visual Guides
Caption: this compound Solvent Selection Workflow.
References
Addressing Aganepag-induced cytotoxicity in cell lines
Welcome to the Aganepag Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential issues related to this compound-induced cytotoxicity in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective prostanoid EP2 receptor agonist.[1] Its primary mechanism of action involves the activation of the EP2 receptor, a Gs-protein-coupled receptor. This activation stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).[2][3] This signaling cascade is involved in various physiological processes. This compound isopropyl, a prodrug of this compound, has been investigated in clinical trials for reducing intraocular pressure in patients with glaucoma or ocular hypertension.[2][4]
Q2: Is cytotoxicity an expected outcome when using this compound?
A2: Currently, there is no widespread evidence in the scientific literature to suggest that this compound is inherently cytotoxic to most cell lines at typical effective concentrations. However, unexpected cytotoxicity can occur in any in vitro experiment due to a variety of factors, including off-target effects, experimental conditions, or cell-line specific sensitivities.
Q3: What are the initial steps to confirm that observed cytotoxicity is induced by this compound?
A3: The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your specific cell line. This provides a quantitative measure of the compound's cytotoxic potential. It is crucial to include proper controls, such as a vehicle-only control (e.g., DMSO) and a positive control known to induce cell death in your cell line.
Troubleshooting Guide for Unexpected Cytotoxicity
If you are observing a higher-than-expected level of cytotoxicity, or if cytotoxicity is occurring in cell lines where it is not anticipated, the following guide provides a systematic approach to troubleshooting.
Issue 1: High Cytotoxicity Across All Tested Cell Lines
This could indicate a general cytotoxic effect or an experimental artifact.
| Possible Cause | Recommended Solution |
| Compound Concentration | Verify the final concentration of this compound. Perform a new serial dilution and a dose-response curve. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to your cells (typically <0.5%). Run a vehicle-only control. |
| Contamination | Check cell cultures for microbial contamination (e.g., mycoplasma). Test a fresh batch of cells. |
| Compound Instability | Assess the stability of this compound in your culture medium over the time course of the experiment. |
| Incorrect Reagent Preparation | Ensure all reagents, including this compound stock solutions and media, are prepared correctly. |
Issue 2: Cytotoxicity in a Specific Cell Line
If this compound is cytotoxic to a specific cell line but not others, this may point to a specific underlying biological mechanism.
| Possible Cause | Recommended Solution |
| On-Target Toxicity | The sensitive cell line may have high expression levels of the EP2 receptor or be highly dependent on pathways modulated by EP2 signaling for survival. Validate EP2 receptor expression levels (e.g., via Western Blot or qPCR). |
| Off-Target Effects | This compound may be interacting with an unintended target present in the sensitive cell line. Consider performing off-target profiling assays. |
| Metabolic Activation | The sensitive cell line may metabolize this compound into a more toxic compound. |
Experimental Protocols
Here are detailed methodologies for key experiments to assess and characterize this compound-induced cytotoxicity.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations. Include vehicle-only and no-treatment controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of compromised membrane integrity.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
LDH cytotoxicity assay kit
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
Include controls for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the incubation period, carefully collect the cell culture supernatant.
-
Follow the manufacturer's protocol to mix the supernatant with the assay reagents.
-
Incubate as recommended and measure the absorbance at the specified wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the controls.
Caspase-3/7 Activity Assay for Apoptosis
This assay measures the activity of key executioner caspases in apoptosis.
Materials:
-
96-well cell culture plates (opaque-walled)
-
This compound stock solution
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay System or similar
Procedure:
-
Seed cells in an opaque-walled 96-well plate and treat with this compound.
-
After incubation, add the Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a microplate reader.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Hypothetical Dose-Response of this compound on Cell Line X
| This compound (nM) | % Cell Viability (MTT) | % Cytotoxicity (LDH) | Caspase-3/7 Activity (RLU) |
| 0 (Vehicle) | 100 ± 5.2 | 2.1 ± 0.8 | 1500 ± 210 |
| 1 | 98.5 ± 4.8 | 2.5 ± 1.1 | 1550 ± 230 |
| 10 | 95.2 ± 6.1 | 3.1 ± 1.5 | 1800 ± 290 |
| 100 | 80.1 ± 7.3 | 15.8 ± 3.2 | 5200 ± 650 |
| 1000 | 52.3 ± 8.5 | 45.2 ± 5.1 | 12500 ± 1100 |
| 10000 | 15.6 ± 4.2 | 82.1 ± 6.8 | 25000 ± 1800 |
Visualizations
Signaling Pathway
Caption: this compound activates the EP2 receptor, initiating a cAMP-PKA signaling cascade.
Experimental Workflow
Caption: A standardized workflow for the comprehensive assessment of cytotoxicity.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
Aganepag experimental variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aganepag. The information is designed to address common issues related to experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as AGN 210937) is a potent and selective Prostanoid EP2 receptor agonist with an EC50 of 0.19 nM.[1] It shows no significant activity at the EP4 receptor.[1] Its primary mechanism of action is to bind to and activate the EP2 receptor, a Gs-coupled transmembrane receptor.[2] This activation stimulates a Gs-protein-mediated increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates various downstream signaling cascades.[2] this compound and its prodrug form, this compound isopropyl, have been investigated for their potential to lower intraocular pressure in glaucoma and ocular hypertension by increasing aqueous humor outflow.[3]
Q2: What is the difference between this compound and this compound isopropyl?
A2: this compound is the active agonist for the EP2 receptor. This compound isopropyl (AGN-210961) is an isopropyl ester prodrug of this compound. Prodrugs are often used in clinical development to improve drug delivery characteristics such as absorption. In experimental settings, it is crucial to select the correct form for your research goals and to be aware that the isopropyl form may require metabolic activation to the active this compound molecule.
Q3: How should this compound be stored to ensure stability and activity?
A3: this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to aliquot the stock solution upon receipt to avoid multiple freeze-thaw cycles, which can lead to degradation of the compound and increased experimental variability.
Q4: What solvents are recommended for dissolving this compound?
A4: this compound can be dissolved in solvents like DMSO. For in vivo studies, a common protocol involves first dissolving the compound in DMSO to create a stock solution, and then further diluting it in a vehicle such as corn oil. Always prepare fresh working solutions for each experiment to minimize issues with stability.
Troubleshooting Experimental Variability
This guide addresses specific issues that can lead to inconsistent or non-reproducible results in experiments involving this compound.
Issue 1: High Variability in Cell-Based Assay Results
One of the primary challenges in working with any cell-based assay is achieving reproducible results. Variability can stem from multiple sources, including cell health, passage number, and assay conditions.
-
Possible Cause 1: Inconsistent Cell Culture Conditions.
-
Solution: Use cells with a consistent and low passage number for all experiments, as immortalized cells can yield inconsistent results. Ensure that cell density at the time of treatment is consistent across all wells and experiments. It is recommended to perform a pilot experiment with multiple cell densities and incubation times to determine optimal conditions.
-
-
Possible Cause 2: "Biased Agonism" or Functional Selectivity.
-
Solution: The phenomenon of "biased agonism" can cause a ligand to produce different cellular responses depending on the signaling pathway being measured or the cell type being used. If you observe inconsistent activity, consider that this compound's effects might be cell-type dependent. It is crucial to characterize the specific downstream signaling pathways (e.g., cAMP accumulation, β-arrestin recruitment) in your chosen cell model to understand the compound's functional selectivity.
-
-
Possible Cause 3: Degradation of this compound in Media.
-
Solution: The stability of a compound in culture media can affect results, especially during long incubation periods. If you suspect degradation, consider performing daily media changes with freshly prepared this compound solution.
-
Issue 2: Low or No Observed Bioactivity
-
Possible Cause 1: Improper Compound Dissolution or Storage.
-
Solution: Ensure this compound is fully dissolved in the appropriate solvent before preparing serial dilutions. Follow recommended storage conditions (-80°C for long-term) and avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Low EP2 Receptor Expression in the Cell Model.
-
Solution: The cellular response to this compound is dependent on the expression level of the EP2 receptor. Verify the expression of the EP2 receptor in your chosen cell line using techniques like qPCR, Western blot, or flow cytometry. If expression is low, consider using a cell line known to express the EP2 receptor or a recombinant system overexpressing the receptor.
-
Issue 3: Poor Dose-Response Curve or Inconsistent EC50 Values
-
Possible Cause 1: Suboptimal Assay Parameters.
-
Solution: The quality of a dose-response curve depends heavily on the assay setup. Key parameters to optimize include incubation time, cell density, and the concentration range of the agonist. A pilot experiment testing a broad range of concentrations is essential to accurately determine the EC50.
-
-
Possible Cause 2: Non-Specific Binding.
-
Solution: In binding assays, non-specific binding can obscure the true signal. To mitigate this, use blocking agents like BSA and include appropriate controls, such as a non-binding ligand, to validate the specificity of the interaction.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available information.
| Parameter | Value | Receptor | Source |
| EC50 | 0.19 nM | Prostanoid EP2 | |
| Selectivity | No activity at EP4 | N/A |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol describes a method to quantify the agonist activity of this compound by measuring intracellular cAMP accumulation in a cell line expressing the human EP2 receptor.
Materials:
-
HEK293 cells stably expressing the human EP2 receptor.
-
Assay Buffer: HBSS with 20 mM HEPES and 0.1% BSA.
-
Stimulation Buffer: Assay buffer containing 500 µM IBMX (a phosphodiesterase inhibitor).
-
This compound stock solution (10 mM in DMSO).
-
Forskolin (positive control).
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
384-well white microtiter plates.
Methodology:
-
Cell Seeding: Seed HEK293-EP2 cells into 384-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in Stimulation Buffer. The final concentration should range from 1 pM to 10 µM.
-
Cell Stimulation: Remove the culture medium from the cells and add 10 µL of the this compound serial dilutions or control solutions (vehicle, forskolin) to the respective wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Lysis and Detection: Lyse the cells and detect intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Diagrams and Visualizations
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound via the EP2 receptor.
Experimental Workflow for EC50 Determination
Caption: Workflow for determining this compound's EC50 in a cAMP assay.
References
Validation & Comparative
Comparative Analysis of Aganepag and Omidenepag Isopropyl in Glaucoma Research
A comprehensive review of two selective EP2 receptor agonists for intraocular pressure reduction reveals a landscape dominated by extensive data for Omidenepag Isopropyl, while Aganepag's clinical profile remains less defined in publicly available literature.
This guide provides a detailed comparison of this compound and Omidenepag Isopropyl, two investigational drugs targeting the prostaglandin E2 (EP2) receptor for the treatment of glaucoma and ocular hypertension. The information is tailored for researchers, scientists, and drug development professionals, presenting available experimental data, methodologies, and signaling pathways to facilitate an objective evaluation.
Introduction to EP2 Receptor Agonists in Glaucoma
Glaucoma, a leading cause of irreversible blindness, is characterized by progressive optic neuropathy often associated with elevated intraocular pressure (IOP). Prostaglandin analogs targeting the FP receptor are standard first-line therapies, but alternative mechanisms of action are sought to address unmet needs. Selective agonists of the EP2 receptor represent a promising class of therapeutics. Activation of the EP2 receptor, a Gs-protein coupled receptor found in the trabecular meshwork and ciliary body, is believed to lower IOP by increasing both the conventional (trabecular) and uveoscleral outflow of aqueous humor.[1][2][3]
Omidenepag isopropyl is a prodrug that is hydrolyzed in the eye to its active form, omidenepag.[1] It is a selective EP2 receptor agonist that has undergone extensive clinical development and is approved for use in several countries.[1] this compound isopropyl (AGN-210961) is also a selective EP2 receptor agonist that has been investigated in clinical trials, though detailed public data is limited.
Pharmacological Profile
A direct comparison of the pharmacological profiles of this compound and Omidenepag reveals differences in reported potency, although a complete dataset for this compound is not publicly available.
| Parameter | This compound (Active Form) | Omidenepag (Active Form) |
| Target | Prostanoid EP2 Receptor | Prostanoid EP2 Receptor |
| Receptor Binding Affinity (Ki) | Data not available | 3.6 nM |
| Agonist Activity (EC50) | 0.19 nM | 8.3 nM |
Mechanism of Action and Signaling Pathway
Both this compound and Omidenepag are isopropyl ester prodrugs designed to enhance corneal penetration. Once inside the eye, they are converted by esterases into their active forms. These active metabolites selectively bind to and activate the EP2 receptor. This activation stimulates the Gs alpha subunit of the associated G protein, leading to an increase in adenylyl cyclase activity and a subsequent rise in intracellular cyclic AMP (cAMP) levels. Elevated cAMP in the trabecular meshwork and ciliary muscle cells is thought to trigger downstream signaling cascades that result in increased aqueous humor outflow through both the trabecular and uveoscleral pathways, thereby reducing intraocular pressure.
Preclinical Efficacy
Detailed preclinical data for this compound isopropyl is not widely available in published literature.
For Omidenepag isopropyl, preclinical studies in ocular normotensive monkeys demonstrated a dose-dependent IOP-lowering effect. At concentrations of 0.001% and 0.01%, mean maximal IOP reductions were 7.6 ± 1.7 mmHg and 13.3 ± 1.2 mmHg, respectively. In ocular hypertensive monkeys, Omidenepag isopropyl was shown to increase both trabecular and uveoscleral outflow.
Clinical Efficacy and Safety
Omidenepag Isopropyl
Omidenepag isopropyl has been extensively studied in numerous clinical trials. A Phase 3 study (AYAME study) comparing Omidenepag isopropyl 0.002% with latanoprost 0.005% in patients with primary open-angle glaucoma (POAG) or ocular hypertension (OHT) demonstrated its non-inferiority to latanoprost in IOP reduction over 4 weeks.
| AYAME Study: Omidenepag vs. Latanoprost | Omidenepag Isopropyl 0.002% | Latanoprost 0.005% |
| Baseline Mean Diurnal IOP (mmHg) | 23.78 ± 1.73 | 23.40 ± 1.51 |
| Mean Diurnal IOP Reduction at Week 4 (mmHg) | -5.93 ± 0.23 | -6.56 ± 0.22 |
| Data from Aihara et al. |
The most frequently reported treatment-related adverse events for Omidenepag isopropyl in this study were conjunctival hyperemia (24.5%) and corneal thickening (11.7%). Long-term studies, such as the RENGE study, have shown sustained IOP reduction over 52 weeks.
This compound Isopropyl
Publicly available data for this compound isopropyl is limited. A Phase 2 clinical trial (NCT01110499) was conducted to compare the safety and efficacy of AGN-210961 ophthalmic solution with bimatoprost ophthalmic solution in patients with glaucoma or ocular hypertension. While detailed results have not been formally published, a review article notes that both AGN-210961 and bimatoprost 0.03% exerted a similar IOP-lowering effect at day 7 and week 4, with a lower incidence of adverse events in the this compound group. However, specific quantitative data on IOP reduction and a detailed safety profile are not available in the public domain.
Experimental Protocols
Receptor Binding Assay (Omidenepag)
A representative protocol for determining receptor binding affinity, as would have been used for Omidenepag, involves the following steps:
-
Receptor Preparation: Human recombinant prostanoid receptors (e.g., EP2) are expressed in a suitable cell line (e.g., HEK293 cells). Cell membranes containing the receptors are then prepared.
-
Radioligand Binding: The cell membranes are incubated with a specific radiolabeled ligand for the EP2 receptor (e.g., [3H]-PGE2).
-
Competitive Binding: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (Omidenepag).
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filter-bound membranes is then measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion
Omidenepag isopropyl is a well-characterized selective EP2 receptor agonist with a substantial body of evidence from preclinical and extensive clinical trials supporting its IOP-lowering efficacy and defining its safety profile. It has demonstrated non-inferiority to a standard-of-care prostaglandin analog, latanoprost.
References
- 1. Efficacy and Patient Tolerability of Omidenepag Isopropyl in the Treatment of Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Randomized Phase 2 Trial Comparing Omidenepag Isopropyl 0.002% Once and Twice Daily in Subjects With Primary Open-angle Glaucoma or Ocular Hypertension (SPECTRUM-6) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Aganepag and Other EP2 Receptor Agonists in Ocular Hypotensive Efficacy
For Immediate Release to the Scientific Community
This guide provides a detailed comparison of the efficacy of Aganepag, a potent and selective prostaglandin E2 (PGE2) receptor subtype 2 (EP2) agonist, with other notable EP2 agonists: Omidenepag isopropyl, Taprenepag isopropyl, and Butaprost. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of available preclinical and clinical data to inform future research and development in glaucoma therapy.
Introduction to EP2 Agonists in Glaucoma Management
The EP2 receptor, a Gs protein-coupled receptor, has emerged as a promising target for lowering intraocular pressure (IOP), a primary risk factor for glaucoma. Activation of the EP2 receptor in ocular tissues is understood to increase both conventional (trabecular meshwork) and uveoscleral outflow of aqueous humor, thereby reducing IOP. This compound and other selective EP2 agonists represent a novel class of ocular hypotensive agents.
Comparative Efficacy and Receptor Selectivity
While direct head-to-head clinical trials comparing all four EP2 agonists are not yet available, this guide synthesizes data from individual studies to provide a comparative perspective.
Receptor Binding Affinity and Potency:
This compound has demonstrated high potency as a prostanoid EP2 receptor agonist with an EC50 of 0.19 nM and shows no activity at the EP4 receptor.[1] Omidenepag, the active metabolite of Omidenepag isopropyl, also exhibits high selectivity for the EP2 receptor, with a Ki of 3.6 nM and an EC50 of 8.3 nM.[2]
Table 1: Quantitative Comparison of EP2 Agonist Efficacy from Clinical and Preclinical Studies
| Compound | Study Type | Comparator | Key Efficacy Findings | Adverse Events |
| This compound isopropyl | Clinical Trial (Phase II, NCT01110499) | Bimatoprost 0.03% | Data on specific IOP reduction is not publicly available. | Conjunctival hyperemia was a noted adverse event. |
| Omidenepag isopropyl 0.002% | Clinical Trial (Phase III, AYAME Study) | Latanoprost 0.005% | Non-inferior to latanoprost in IOP reduction. Mean diurnal IOP reduction from baseline was -5.93 mmHg for Omidenepag vs. -6.56 mmHg for latanoprost at week 4.[3] | Higher incidence of conjunctival hyperemia (24.5% vs. 10.4%) and corneal thickening (11.7% vs. 1.0%) compared to latanoprost.[3][4] |
| Omidenepag isopropyl 0.002% | Clinical Trial (Phase III, PEONY Trial) | Latanoprost 0.005% | Non-inferior to latanoprost in IOP reduction. Mean diurnal IOP reduction from baseline to month 3 was 7.1 mmHg (28.8%) for Omidenepag and 7.8 mmHg (31.3%) for latanoprost. | Higher rates of ocular adverse events (36.8% vs 21.1%) and conjunctival hyperemia (11.9% vs 5.4%) compared to latanoprost. |
| Taprenepag isopropyl (PF-04217329) | Clinical Trial (Phase II, NCT00572455) | Latanoprost 0.005% | Monotherapy was comparable to latanoprost in reducing IOP. Statistically significant IOP reductions were observed at all doses versus vehicle. | Iritis, photophobia, and increased corneal thickness were observed. |
| Taprenepag isopropyl (PF-04217329) | Preclinical (Mouse model of steroid-induced OHT) | Butaprost | Showed a peak IOP reduction of 74.32%, comparable to the mixed EP2/EP3/EP4 agonist misoprostol (74.52%) and greater than butaprost (65.2%). | Not reported in this study. |
| Butaprost 0.1% | Preclinical (Cynomolgus monkeys) | Vehicle | Significantly increased uveoscleral outflow (1.03 ± 0.20 vs. 0.53 ± 0.18 µL/min). | Not reported in this study. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols employed in the cited studies.
Clinical Trial Protocol for Omidenepag Isopropyl vs. Latanoprost (AYAME Study)
-
Study Design: A Phase 3, randomized, investigator-masked, active-controlled, parallel-group, multicenter study (NCT02623738).
-
Participants: Japanese subjects with primary open-angle glaucoma (POAG) or ocular hypertension (OHT) with a baseline IOP of 22–34 mmHg.
-
Intervention: Patients were randomized (1:1) to receive either Omidenepag isopropyl 0.002% or latanoprost 0.005% once daily for 4 weeks after a 1–4 week washout period.
-
Primary Endpoint: The primary outcome was the change from baseline in mean diurnal IOP at Week 4, with measurements taken at 9:00, 13:00, and 17:00.
-
Non-inferiority Margin: The non-inferiority margin for Omidenepag isopropyl versus latanoprost was set at 1.5 mmHg.
-
Safety Assessment: Adverse events were recorded throughout the study.
Preclinical Protocol for IOP Measurement in a Mouse Model of Ocular Hypertension
-
Animal Model: Dexamethasone-induced ocular hypertension model in mice.
-
Intervention: Twice-daily bilateral topical ocular dosing (5 µ g/dose ) of test compounds (including PF-04217329 and butaprost) or vehicle over three weeks.
-
IOP Measurement: Intraocular pressure was measured to determine the time course and magnitude of the response to treatment.
-
Outcome: The peak IOP reduction relative to vehicle controls was calculated to compare the efficacy of the different compounds.
Protocol for Assessing Aqueous Humor Dynamics in Cynomolgus Monkeys
-
Animal Model: Ocular normotensive and laser-induced ocular hypertensive cynomolgus monkeys.
-
Intervention: Topical application of Butaprost (0.1%) to one eye and vehicle to the contralateral eye.
-
Aqueous Humor Flow: Determined by fluorophotometry.
-
Total Outflow Facility: Measured by the two-level, constant-pressure perfusion method.
-
Uveoscleral Outflow: Determined by perfusion of FITC-labeled dextran through the anterior chamber.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway for EP2 receptor agonists and a typical workflow for evaluating their efficacy in a clinical setting.
Conclusion
This compound and other selective EP2 receptor agonists hold significant promise as a new therapeutic class for the management of glaucoma. While current data indicates that Omidenepag isopropyl and Taprenepag isopropyl have IOP-lowering efficacy comparable to established prostaglandin analogs, a comprehensive understanding of this compound's clinical efficacy awaits the full publication of its phase II clinical trial results. The preclinical data for Taprenepag and Butaprost further support the potential of this drug class. Future head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety profiles of these emerging EP2 agonists. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for the scientific community in advancing research in this critical area of ophthalmology.
References
- 1. Topical Medication Therapy for Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effectiveness and Safety of Omidenepag Isopropyl 0.002% Ophthalmic Solution in Treatment-Naive Patients With Primary Open Angle Glaucoma: A Prospective Multicenter Phase IV Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bimatoprost versus latanoprost in lowering intraocular pressure in glaucoma and ocular hypertension: results from parallel-group comparison trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Aganepag's Binding Affinity to the EP2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of Aganepag to the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2), benchmarked against other known EP2 receptor agonists and antagonists. The information presented herein is supported by experimental data and detailed protocols to assist researchers in their evaluation of this compound for drug development and scientific investigation.
Comparative Binding Affinity Data
The binding affinity of a ligand to its receptor is a critical parameter in pharmacology, indicating the strength of the interaction. This is typically quantified by the inhibition constant (Kᵢ) or the dissociation constant (Kᵈ), where a lower value signifies a higher affinity. The half-maximal effective concentration (EC₅₀) is also a key measure, representing the concentration of a ligand that induces a response halfway between the baseline and maximum.
The following table summarizes the binding affinities and potencies of this compound and other selected compounds for the human EP2 receptor.
| Compound | Type | Binding Affinity (Kᵢ/Kᵈ, nM) | Potency (EC₅₀, nM) |
| This compound (AGN 210937) | Agonist | Not Reported | 0.19 [1] |
| Prostaglandin E₂ (PGE₂) | Endogenous Agonist | ~13 | Not Reported |
| Butaprost | Agonist | 2400[2][3] | - |
| Compound 3 (acid form of Butaprost) | Agonist | 73[2] | 32[2] |
| Compound 5 | Agonist | 1.7 | - |
| Compound 7 | Agonist | 50 | - |
| PGN-9856 | Agonist | pKᵢ ≥ 8.3 (equivalent to ≤ 5 nM) | pEC₅₀ ≥ 8.5 (equivalent to ≤ 3.16 nM) |
| PF-04418948 | Antagonist | Kᵢ = 7.6 | IC₅₀ = 16 |
| TG6-129 | Antagonist | Kᵈ = 8.8 | - |
Experimental Protocol: Radioligand Binding Assay for EP2 Receptor
The following is a representative protocol for a competitive radioligand binding assay to determine the binding affinity of a test compound for the EP2 receptor.
Objective: To determine the inhibition constant (Kᵢ) of a test compound for the human EP2 receptor.
Materials:
-
Receptor Source: Cell membranes prepared from a stable cell line overexpressing the human EP2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: ³H-PGE₂ (a radiolabeled form of the natural ligand).
-
Test Compound: this compound or other compounds of interest.
-
Non-specific Binding Control: A high concentration of a known, unlabeled EP2 receptor ligand (e.g., unlabeled PGE₂).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: 96-well filter plates with glass fiber filters (e.g., GF/C).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the human EP2 receptor.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes, ³H-PGE₂ (at a concentration close to its Kᵈ), and assay buffer.
-
Non-specific Binding: Receptor membranes, ³H-PGE₂, and a high concentration of unlabeled PGE₂ (e.g., 10 µM).
-
Competitive Binding: Receptor membranes, ³H-PGE₂, and varying concentrations of the test compound.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filter plate to separate the bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Dry the filters and add a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᵈ) , where [L] is the concentration of the radioligand and Kᵈ is its dissociation constant.
-
Visualizations
EP2 Receptor Signaling Pathway
The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like PGE₂ or this compound, initiates a downstream signaling cascade.
Caption: EP2 receptor signaling cascade.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay used to determine the binding affinity of a test compound.
Caption: Workflow of a binding assay.
References
Aganepag: A Comparative Guide to its Prostanoid Receptor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Aganepag's (AGN 210937) selectivity profile against other prostanoid receptors. This compound is a potent agonist of the prostanoid EP2 receptor, a G-protein coupled receptor involved in various physiological processes, including inflammation and intraocular pressure regulation. Understanding its selectivity is crucial for predicting its therapeutic efficacy and potential side effects.
Quantitative Analysis of this compound's Receptor Activity
This compound demonstrates high potency and selectivity for the prostanoid EP2 receptor. The following table summarizes the available quantitative data on its activity at various prostanoid receptors.
| Receptor Subtype | Ligand | Assay Type | Potency (EC50) | Reference |
| EP2 | This compound | Functional Assay | 0.19 nM | [1] |
| EP4 | This compound | Functional Assay | No Activity | [1] |
| DP1 | This compound | Data Not Available | Data Not Available | |
| DP2 | This compound | Data Not Available | Data Not Available | |
| FP | This compound | Data Not Available | Data Not Available | |
| IP | This compound | Data Not Available | Data Not Available | |
| TP | This compound | Data Not Available | Data Not Available |
Note: While a complete selectivity panel for this compound against all prostanoid receptors is not publicly available, the existing data clearly indicates a high degree of selectivity for the EP2 receptor over the EP4 receptor.
Experimental Protocols
The determination of a compound's selectivity profile against a panel of receptors typically involves both radioligand binding assays and functional assays.
Radioligand Binding Assays
These assays are considered the gold standard for measuring the affinity of a ligand for a receptor. They are typically performed as competitive binding experiments.
Objective: To determine the binding affinity (Ki) of this compound for each prostanoid receptor subtype.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cell lines stably expressing a specific human recombinant prostanoid receptor (e.g., DP1, EP1, EP2, EP3, EP4, FP, IP, TP).
-
Incubation: A fixed concentration of a high-affinity radioligand for the specific receptor is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Functional Assays (e.g., Second Messenger Assays)
Functional assays measure the biological response initiated by the binding of a ligand to its receptor. For prostanoid receptors, this often involves measuring changes in intracellular second messenger levels, such as cyclic AMP (cAMP) or calcium (Ca2+).
Objective: To determine the potency (EC50) and efficacy of this compound at each prostanoid receptor subtype.
General Protocol (cAMP Assay for Gs/Gi-coupled receptors):
-
Cell Culture: Cells stably expressing the prostanoid receptor of interest are cultured in appropriate media.
-
Cell Stimulation: Cells are incubated with various concentrations of the test compound (this compound).
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined by plotting the response against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
General Protocol (Calcium Mobilization Assay for Gq-coupled receptors):
-
Cell Loading: Cells expressing the Gq-coupled prostanoid receptor are loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition: The cells are exposed to varying concentrations of the test compound (this compound).
-
Fluorescence Measurement: Changes in intracellular calcium concentration are monitored in real-time by measuring the fluorescence intensity using a plate reader (e.g., FLIPR).
-
Data Analysis: The EC50 value is calculated from the dose-response curve of the fluorescence signal.
Prostanoid Receptor Signaling Pathways
Prostanoid receptors are G-protein coupled receptors (GPCRs) that, upon activation by their endogenous ligands (prostaglandins), initiate distinct intracellular signaling cascades.
Caption: Overview of Prostanoid Receptor Signaling Pathways.
Experimental Workflow for Selectivity Profiling
The following diagram illustrates a typical workflow for determining the selectivity profile of a compound like this compound.
Caption: A typical workflow for prostanoid receptor selectivity profiling.
References
A Comparative Analysis of Aganepag's Cross-Reactivity with Prostaglandin EP1, EP3, and EP4 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity and functional activity of the selective EP4 receptor agonist, Aganepag (also known as Rivenprost, ONO-4819, or ONO-AE1-734), across the prostaglandin E receptor subtypes EP1, EP3, and EP4. This analysis is supported by experimental data from radioligand binding and functional assays to delineate its cross-reactivity profile. For comparative purposes, data for the endogenous non-selective agonist Prostaglandin E2 (PGE2) and the EP3/EP1 selective agonist Sulprostone are also presented.
Comparative Analysis of Receptor Binding Affinity
The binding affinity of this compound and comparator compounds to EP1, EP3, and EP4 receptors is typically determined through competitive radioligand binding assays. In these assays, the ability of the unlabeled compound to displace a specific radiolabeled ligand from the receptor is measured, and the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |
| This compound (Rivenprost) | EP1 | >10,000 [1] |
| EP3 | 56 [1] | |
| EP4 | 0.7 [1] | |
| Prostaglandin E2 (PGE2) | EP1 | 3.2 |
| EP3 | 0.3 | |
| EP4 | 1.1 | |
| Sulprostone | EP1 | 2.5 |
| EP3 | 0.2 | |
| EP4 | 1,800 |
Note: Data for PGE2 and Sulprostone are compiled from various sources and are intended for comparative purposes. Absolute values may vary between studies depending on the specific experimental conditions.
Based on the binding affinity data, this compound demonstrates high selectivity for the EP4 receptor. Its affinity for EP4 (Ki = 0.7 nM) is approximately 80-fold higher than for the EP3 receptor (Ki = 56 nM) and shows negligible binding to the EP1 receptor (Ki >10,000 nM)[1]. This profile contrasts with the non-selective binding of the endogenous ligand PGE2 and the EP3/EP1 selectivity of Sulprostone.
Comparative Analysis of Receptor Functional Activity
The functional activity of this compound and comparator compounds is assessed by measuring their ability to elicit a cellular response upon receptor binding. For the Gs-coupled EP4 receptor and the Gi-coupled EP3 receptor, this is commonly determined by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels. For the Gq-coupled EP1 receptor, functional activity is often assessed by measuring changes in intracellular calcium concentration. The half-maximal effective concentration (EC50) is the concentration of an agonist that produces 50% of the maximal response and is a measure of the agonist's potency.
| Compound | Receptor Subtype | Functional Potency (EC50, nM) |
| This compound (Rivenprost) | EP1 | >10,000 |
| EP3 | - | |
| EP4 | 1.3 | |
| Prostaglandin E2 (PGE2) | EP1 | 5.0 |
| EP3 | 0.4 | |
| EP4 | 0.6 | |
| Sulprostone | EP1 | 1.0 |
| EP3 | 0.05 | |
| EP4 | >10,000 |
The functional data aligns with the binding affinity profile, indicating that this compound is a potent agonist at the EP4 receptor with an EC50 of 1.3 nM. Its lack of activity at the EP1 receptor further supports its selectivity.
Signaling Pathways and Experimental Workflow
The distinct signaling pathways of the EP1, EP3, and EP4 receptors form the basis for the functional assays used to determine agonist activity.
Caption: Signaling pathways of EP1, EP3, and EP4 receptors.
The experimental workflow for assessing the cross-reactivity of a compound like this compound involves a tiered approach, starting with binding assays to determine affinity, followed by functional assays to confirm activity and potency.
Caption: Experimental workflow for assessing receptor cross-reactivity.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Ki) of a test compound for the EP1, EP3, and EP4 receptors.
1. Materials:
-
Membrane Preparations: Cell membranes prepared from cell lines stably expressing the human EP1, EP3, or EP4 receptor.
-
Radioligand: [³H]-PGE2 (specific activity ~150-200 Ci/mmol).
-
Test Compound: this compound (Rivenprost) and comparator compounds (PGE2, Sulprostone).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of unlabeled PGE2.
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and Cocktail.
2. Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of the diluted test compound.
-
50 µL of [³H]-PGE2 (at a final concentration close to its Kd, typically 1-2 nM).
-
50 µL of the receptor membrane preparation (typically 20-50 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol is used to determine the functional potency (EC50) of a test compound at the Gs-coupled EP4 receptor (stimulation of cAMP) and the Gi-coupled EP3 receptor (inhibition of forskolin-stimulated cAMP).
1. Materials:
-
Cell Lines: HEK293 or CHO cells stably expressing the human EP3 or EP4 receptor.
-
Test Compound: this compound and comparator compounds.
-
Forskolin: To stimulate adenylate cyclase for the EP3 inhibition assay.
-
cAMP Assay Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Cell Culture Medium and Reagents.
-
Plate Reader: Capable of detecting the signal from the chosen cAMP assay kit.
2. Procedure for EP4 Receptor (cAMP Stimulation):
-
Cell Plating: Seed the EP4-expressing cells into a 96-well plate and grow to 80-90% confluency.
-
Compound Addition: Replace the culture medium with assay buffer containing serial dilutions of the test compound.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
3. Procedure for EP3 Receptor (cAMP Inhibition):
-
Cell Plating: Seed the EP3-expressing cells into a 96-well plate and grow to 80-90% confluency.
-
Compound Pre-incubation: Replace the culture medium with assay buffer containing serial dilutions of the test compound and incubate for 15-30 minutes at 37°C.
-
Forskolin Stimulation: Add a fixed concentration of forskolin (typically 1-10 µM, a concentration that gives a submaximal stimulation of cAMP) to all wells and incubate for an additional 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol.
4. Data Analysis:
-
For the EP4 assay, plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
For the EP3 assay, plot the percentage inhibition of the forskolin-stimulated cAMP response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-inhibition curve to determine the IC50 value, which in this context represents the functional potency.
References
Mechanism of Action: The EP2 Signaling Pathway
A Comparative Analysis of Aganepag and Butaprost: Selective EP2 Receptor Agonists
This guide provides a detailed comparison of this compound and Butaprost, two selective agonists for the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). Both compounds are valuable tools for researchers investigating the physiological and pathophysiological roles of the EP2 receptor. This document outlines their pharmacological profiles, mechanisms of action, therapeutic applications based on experimental data, and detailed experimental protocols for their characterization.
Both this compound and Butaprost exert their effects by selectively binding to and activating the EP2 receptor, a G protein-coupled receptor (GPCR).[1][2][3][4] The activation of the EP2 receptor is predominantly coupled to the stimulatory G protein, Gαs.[5] This initiates a signaling cascade beginning with the activation of adenylyl cyclase, which increases intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP). Elevated cAMP levels, in turn, activate downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac), leading to various cellular responses.
However, it is noteworthy that in some cellular contexts, the effects of EP2 agonists can be independent of the canonical cAMP/PKA pathway. For instance, the anti-fibrotic effects of Butaprost have been shown to involve the direct hampering of the TGF-β/Smad2 signaling pathway, independent of cAMP.
Pharmacological Profile: A Quantitative Comparison
This compound and Butaprost, while both selective for the EP2 receptor, exhibit distinct potencies. This compound is a significantly more potent agonist than Butaprost. The quantitative data from various studies are summarized below.
| Parameter | This compound (AGN 210937) | Butaprost | Reference |
| Target | Prostanoid EP2 Receptor | Prostanoid EP2 Receptor | |
| EC50 | 0.19 nM | 33 nM (murine EP2) ~5 µM (human EP2 in COS cells) | |
| Binding Affinity (Ki) | Not specified | 2.4 µM (murine EP2) | |
| Selectivity | No activity at EP4 receptor | Less activity at EP1, EP3, EP4 |
Therapeutic Applications and Experimental Evidence
The primary area of investigation for both agonists has been in ophthalmology for the treatment of glaucoma, with other potential applications emerging from preclinical studies.
Glaucoma and Ocular Hypertension
Elevated intraocular pressure (IOP) is a major risk factor for glaucoma. EP2 receptor agonists have been identified as effective ocular hypotensive agents. Their mechanism of action involves increasing the outflow of aqueous humor, particularly through the uveoscleral pathway.
-
This compound: Developed as a potent EP2 agonist, this compound isopropyl (a prodrug) has been investigated in clinical trials for its potential to lower IOP in patients with glaucoma or ocular hypertension. Its high potency suggests it could be an effective therapeutic agent.
-
Butaprost: Extensive studies in cynomolgus monkeys have demonstrated that Butaprost effectively lowers IOP. A single 0.1% dose significantly decreased IOP in both normotensive and glaucomatous monkey eyes. This effect is attributed to a significant increase in uveoscleral outflow. Long-term treatment with Butaprost was also shown to induce morphological changes in the ciliary muscle, creating larger spaces between muscle bundles, which may facilitate outflow.
Fibrosis
-
Butaprost: Research has shown that Butaprost can attenuate the development of fibrosis. In a mouse model of unilateral ureteral obstruction, Butaprost treatment reduced the gene and protein expression of key fibrotic markers like α-smooth muscle actin, fibronectin, and collagen 1A1. This anti-fibrotic effect was also observed in human kidney slices and appears to be mediated by the inhibition of TGF-β/Smad2 signaling.
Pulmonary Hypertension
-
Butaprost: The EP2 receptor is expressed in pulmonary artery cells, and its role in pulmonary arterial hypertension (PAH) is an area of active research. While prostacyclins are a mainstay of PAH treatment, some, like treprostinil, also bind to the EP2 receptor, suggesting this receptor may contribute to their therapeutic effects.
Experimental Protocols
Characterizing and comparing EP2 agonists like this compound and Butaprost involves standardized in vitro assays. Below are representative protocols for receptor binding and functional assays.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound (e.g., this compound or Butaprost) for the EP2 receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human EP2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-PGE2.
-
Test compounds: this compound, Butaprost.
-
Binding Buffer: (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Preparation: Prepare serial dilutions of the unlabeled test compounds (this compound, Butaprost) and a saturating concentration of the radioligand ([3H]-PGE2).
-
Incubation: In assay tubes, combine the cell membranes, [3H]-PGE2, and varying concentrations of the test compound or vehicle. Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled PGE2).
-
Equilibration: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 (concentration of compound that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay
This assay measures the ability of a compound to stimulate the production of intracellular cAMP, thereby determining its potency (EC50) and efficacy as an agonist.
Materials:
-
A whole-cell system, typically a cell line expressing the human EP2 receptor (e.g., HEK293/hEP2).
-
Test compounds: this compound, Butaprost.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell culture medium.
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).
Methodology:
-
Cell Plating: Plate the EP2-expressing cells in a suitable microplate format (e.g., 96-well or 384-well) and culture overnight.
-
Compound Preparation: Prepare serial dilutions of the test agonists (this compound, Butaprost).
-
Cell Treatment: Aspirate the culture medium and replace it with stimulation buffer containing a PDE inhibitor. Allow this to pre-incubate.
-
Stimulation: Add the serial dilutions of the test compounds to the wells. Include a vehicle control. Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration that produces 50% of the maximal response) and the Emax (maximal effect).
Comparative Logic
The relationship between this compound and Butaprost can be understood through their shared target and differing potencies, which influences their respective therapeutic investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are EP2 agonists and how do they work? [synapse.patsnap.com]
- 5. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
A Comparative Guide: Aganepag versus ONO-AE1-259 in EP2 Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent EP2 receptor agonists, Aganepag and ONO-AE1-259, focusing on their performance in activating the prostaglandin E2 receptor subtype 2 (EP2). The information presented is curated from publicly available experimental data to assist researchers in selecting the appropriate tool for their specific needs.
Introduction to EP2 Receptor Agonists
The EP2 receptor, a Gs-protein coupled receptor, plays a crucial role in a variety of physiological processes, including inflammation, immune response, and intraocular pressure regulation. Activation of the EP2 receptor by its endogenous ligand, prostaglandin E2 (PGE2), initiates a signaling cascade through adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This pathway is a key target for therapeutic intervention in various diseases. This compound and ONO-AE1-259 are two synthetic agonists developed to selectively target this receptor.
Quantitative Comparison of Potency
| Compound | Parameter | Value | Source |
| This compound | EC50 | 0.19 nM | [1] |
| ONO-AE1-259 | pKi | 8.5 | [2] |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response. A lower EC50 value indicates higher potency. pKi is the negative logarithm of the Ki value. Ki (Inhibition constant) indicates the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. The pKi of 8.5 for ONO-AE1-259 corresponds to a Ki of approximately 3.16 nM.
Based on these values, this compound demonstrates a significantly higher potency in functional assays compared to the reported binding affinity of ONO-AE1-259. It is important to note that EC50 and Ki are different measures; EC50 reflects the functional potency of an agonist in a cellular context, while Ki represents its binding affinity to the receptor.
Selectivity Profile
Both this compound and ONO-AE1-259 are reported to be highly selective for the EP2 receptor.
-
This compound has been shown to have no activity at the EP4 receptor.[1]
-
ONO-AE1-259 is also described as a highly selective EP2 receptor agonist.[2][3]
EP2 Receptor Signaling Pathway
The activation of the EP2 receptor by agonists like this compound and ONO-AE1-259 triggers a well-defined intracellular signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selectivity profiling of the novel EP2 receptor antagonist, PF-04418948, in functional bioassay systems: atypical affinity at the guinea pig EP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Aganepag and PGE2: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the selective EP2 receptor agonist, Aganepag, and the endogenous prostaglandin, PGE2. This document summarizes key pharmacological data, details relevant experimental protocols, and visualizes the distinct signaling pathways.
Prostaglandin E2 (PGE2) is a well-known lipid mediator that exerts a wide range of physiological and pathological effects by binding to four distinct G protein-coupled receptors: EP1, EP2, EP3, and EP4. Its lack of receptor selectivity can lead to a complex and sometimes contradictory cellular response. In contrast, this compound is a potent and highly selective agonist for the EP2 receptor, offering a more targeted approach to modulating cellular signaling. This guide explores the in vitro characteristics of both molecules to aid in the design and interpretation of experimental studies.
Quantitative Data Summary
Direct head-to-head comparative studies of this compound and PGE2 in the same experimental settings are limited in the public domain. The following tables summarize available in vitro data from various sources to provide a comparative overview. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions.
| Parameter | This compound | PGE2 | Receptor Target(s) | Reference |
| Potency (EC50) | 0.19 nM | ~10-90 nM | EP2 | [1] |
| Binding Affinity (Kd) | Not Available | ~13 nM | EP2 | [2] |
| Receptor Selectivity | Highly selective for EP2; no activity at EP4 | Non-selective; binds to EP1, EP2, EP3, and EP4 | EP1, EP2, EP3, EP4 | [1][2] |
Table 1: Comparison of Receptor Binding and Potency. This table highlights the high potency and selectivity of this compound for the EP2 receptor compared to the broader activity profile of PGE2.
| Cellular Effect | This compound | PGE2 | Cell Type/Model | Reference |
| cAMP Production | Potent stimulation | Stimulation | Cells expressing EP2 receptor | [1] |
| Inflammatory Cytokine Modulation | Data not available | Modulates expression of IL-1β, IL-6, IL-10, TNF-α | Various immune cells | |
| Mast Cell Degranulation | Inhibitory (via EP2) | Can be inhibitory or stimulatory depending on EP receptor profile | Mast cells |
Table 2: Comparison of Downstream Cellular Effects. This table summarizes the known downstream effects of this compound and PGE2. While both stimulate cAMP production through the EP2 receptor, the overall effect of PGE2 is more complex due to its interaction with other EP receptor subtypes. Data on the specific effects of this compound on inflammatory cytokine expression is currently lacking in the reviewed literature.
Signaling Pathways
The activation of the EP2 receptor by both this compound and PGE2 initiates a well-defined signaling cascade. However, the cellular response to PGE2 is complicated by its ability to activate other EP receptors, leading to divergent downstream effects.
Caption: this compound Signaling Pathway.
Caption: PGE2 Signaling Pathways.
Experimental Protocols
EP2 Receptor Binding Assay (Radioligand Competition)
This protocol describes a method to determine the binding affinity (Ki) of this compound and PGE2 for the EP2 receptor using a radioligand competition assay.
References
Benchmarking Aganepag's performance against standard-of-care treatments
Aganepag, a novel selective prostanoid EP2 receptor agonist, is currently under investigation for the treatment of glaucoma and ocular hypertension. While direct head-to-head clinical trial data for this compound is not yet widely available, its performance can be benchmarked against standard-of-care treatments by examining clinical trial data for Omidenepag isopropyl (OMDI), a drug with the same mechanism of action. This guide provides a detailed comparison of the efficacy and safety of selective EP2 receptor agonists with two primary standard-of-care treatments: latanoprost, a prostaglandin F2α analog, and timolol, a beta-blocker.
This comparison is based on data from key clinical trials, including the AYAME, PEONY, SPECTRUM 3, and SPECTRUM 4 studies, which evaluated the performance of Omidenepag isopropyl against latanoprost and timolol.
Mechanism of Action
This compound and Omidenepag isopropyl are selective agonists for the prostanoid EP2 receptor, a Gs-coupled transmembrane receptor found in the ciliary body and trabecular meshwork of the eye. Activation of the EP2 receptor initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This increase in cAMP is believed to enhance aqueous humor outflow through both the conventional (trabecular meshwork) and uveoscleral pathways, thereby reducing intraocular pressure (IOP).[1]
In contrast, latanoprost, a prostaglandin F2α analog, primarily increases the uveoscleral outflow of aqueous humor. Timolol, a non-selective beta-adrenergic blocker, reduces IOP by decreasing the production of aqueous humor by the ciliary body.
Efficacy Comparison
Clinical trials have demonstrated that Omidenepag isopropyl provides a clinically significant reduction in IOP, comparable to that of latanoprost and non-inferior to timolol.
Table 1: Comparison of Intraocular Pressure (IOP) Reduction
| Treatment Group | Mean Diurnal IOP Reduction from Baseline (mmHg) | Percentage IOP Reduction from Baseline | Study |
| Omidenepag isopropyl 0.002% | 5.93 - 7.1 | 23.5% - 29.5% | AYAME[2][3], PEONY[4][5] |
| Latanoprost 0.005% | 6.56 - 7.8 | 24.3% - 31.7% | AYAME, PEONY |
| Omidenepag isopropyl 0.002% | 5.3 - 5.9 | Not Reported | SPECTRUM 3 & 4 |
| Timolol 0.5% | 5.4 - 7.0 | Not Reported | SPECTRUM 3 & 4 |
In the AYAME study, Omidenepag isopropyl 0.002% was found to be non-inferior to latanoprost 0.005% in reducing IOP in patients with primary open-angle glaucoma (POAG) or ocular hypertension (OHT). Similarly, the PEONY trial demonstrated that OMDI safely and effectively reduces IOP in Asian subjects with OAG/OHT, with mean diurnal IOP at Month 3 and per-timepoint IOP reductions non-inferior to those of latanoprost. The SPECTRUM 4 study also showed that Omidenepag isopropyl 0.002% was non-inferior to timolol 0.5% in reducing IOP in adults with OAG or OHT.
Safety and Tolerability
The safety profiles of selective EP2 receptor agonists have been well-characterized in clinical trials, with the most common adverse events being ocular in nature.
Table 2: Comparison of Common Adverse Events
| Adverse Event | Omidenepag isopropyl 0.002% | Latanoprost 0.005% | Timolol 0.5% | Study |
| Any Adverse Event | 40.0% | 29.7% | Not Reported | PEONY |
| Ocular Adverse Events | 36.8% | 21.1% | More ocular AEs with OMDI | PEONY, SPECTRUM 3 & 4 |
| Conjunctival Hyperemia | 11.9% - 24.5% | 5.4% - 10.4% | Not Reported | AYAME, PEONY |
| Corneal Thickening | 11.7% | 1.0% | Not Reported | AYAME |
| Punctate Keratitis | 0% | 7.3% | Not Reported | AYAME |
| Photophobia | More common with OMDI | Less common than OMDI | Not Reported | PEONY |
| Eyelash Growth | 0% | Reported | Lower rates than timolol | PEONY, SPECTRUM 3 & 4 |
| Blepharal Pigmentation | 0% | Reported | Lower rates than timolol | PEONY, SPECTRUM 3 & 4 |
Overall, while Omidenepag isopropyl was associated with a higher incidence of ocular adverse events, particularly conjunctival hyperemia, compared to latanoprost, it showed a lower propensity for changes in iris and eyelash pigmentation. Compared to timolol, OMDI also had lower rates of appearance-altering adverse events. Most adverse events reported for OMDI were mild in severity.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process of clinical evaluation, the following diagrams are provided.
References
- 1. FP and EP2 prostanoid receptor agonist drugs and aqueous humor outflow devices for treating ocular hypertension and glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Omidenepag Isopropyl 0.002% versus Latanoprost 0.005% in Open-Angle Glaucoma/Ocular Hypertension: The Randomized Phase III PEONY Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal Procedures for Aganepag: A Guide for Laboratory Professionals
Disclaimer: This document provides essential safety and logistical guidance for the proper disposal of the research chemical Aganepag, a potent Prostanoid EP2 receptor agonist.[1] The procedures outlined are based on established best practices for handling novel or hazardous chemical compounds in a laboratory setting.[2] However, this information is not a substitute for a compound-specific Safety Data Sheet (SDS) or a thorough risk assessment performed by qualified personnel.[2] Always consult the official SDS provided by the manufacturer and your institution's Environmental Health and Safety (EHS) department before handling and disposal.
Proper chemical waste management is critical to ensure personnel safety and environmental protection. All laboratory waste containing chemical components is typically presumed to be regulated hazardous waste until determined otherwise.
Immediate Safety & Pre-Disposal Handling
Before beginning the disposal process, ensure all safety protocols are strictly followed. Given that the hazards of newly synthesized or novel chemicals may not be fully documented, such compounds should be treated as particularly hazardous substances.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves. If there is a risk of generating dust or aerosols, handle the compound exclusively within a certified chemical fume hood.
-
Segregation: Do not mix this compound waste with other waste streams unless compatibility is confirmed. Incompatible materials can react, leading to hazardous conditions. Keep waste containers for halogenated and non-halogenated solvents separate.
-
Spill Containment: In case of a spill, evacuate non-essential personnel. Avoid generating dust. Carefully sweep or scoop the solid material into a sealed, labeled container for disposal. Clean the spill area with an appropriate solvent and collect all cleaning materials as hazardous waste.
Step-by-Step Disposal Procedure for this compound Waste
All waste containing this compound, including pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste. Do not dispose of this material down the drain or in regular trash.
Step 1: Identify and Categorize the Waste
-
Solid Waste: Unused or expired this compound powder, contaminated PPE (gloves, weigh boats, wipes), and contaminated lab supplies (e.g., pipette tips, microfuge tubes).
-
Liquid Waste: Solutions containing this compound, such as stock solutions (e.g., in DMSO), experimental media, and the first rinse from chemically contaminated glassware.
-
Sharps Waste: Needles or syringes used to handle this compound solutions.
Step 2: Select the Appropriate Waste Container
-
Use only containers that are in good condition and chemically compatible with the waste. For this compound solids and solutions (often in DMSO), high-density polyethylene (HDPE) containers are a suitable choice.
-
Ensure the container has a tight-fitting lid to prevent leaks or evaporation. Do not leave a funnel in the container.
-
It is permissible to reuse empty reagent bottles, but all original labels must be completely removed or defaced first.
Step 3: Accumulate and Label the Waste
-
Waste containers must be labeled as soon as the first drop of waste is added.
-
The label must clearly state the words "Hazardous Waste ".
-
List all chemical constituents by their full name (no abbreviations or formulas) and estimate their percentages. For example: "this compound (<1%), DMSO (99%)".
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. The SAA must be under the control of the laboratory personnel generating the waste.
Step 4: Arrange for Disposal
-
Keep waste containers closed at all times except when adding waste.
-
Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in your SAA.
-
Once the container is 90% full, or if it has been accumulating for six months, arrange for pickup.
-
Contact your institution's EHS office to request a waste pickup, following their specific procedures (e.g., using an online waste tag system).
Quantitative Data Summary
This table summarizes key regulatory limits and recommendations relevant to the disposal of general chemical waste streams like those that would be generated with this compound.
| Parameter | Guideline/Limit | Regulation/Source | Description |
| pH Range for Sewer Disposal | > 5.5 and < 11.0 | Stanford EHS | Applies only to aqueous solutions without other toxic metals or hazardous chemicals. Not applicable to this compound waste. |
| Corrosivity (Aqueous) | ≤ 2 or ≥ 12.5 | EHS, University of Texas at Austin | Waste solutions meeting this pH criteria are classified as corrosive hazardous waste. |
| SAA Volume Limit | 55 gallons | UChicago EHS | Maximum cumulative volume of hazardous waste allowed in a Satellite Accumulation Area. |
| Acutely Hazardous Waste Limit | 1 quart | UChicago EHS | Maximum volume for "P-listed" acutely hazardous wastes in an SAA. |
| Container Removal Time | Within 72 hours of being full | Columbia University EHS | Full hazardous waste containers must be promptly removed from the SAA. |
Experimental Protocol: Cell-Based Assay Waste Generation
This protocol details a common experiment using this compound, highlighting the points at which hazardous waste is generated.
Objective: To determine the EC50 of this compound on HEK293 cells expressing the EP2 receptor.
Methodology:
-
Stock Solution Preparation:
-
In a chemical fume hood, weigh 1 mg of this compound powder.
-
Dissolve the powder in the appropriate volume of DMSO to create a 10 mM stock solution.
-
Waste Generated (Solid): Contaminated weigh paper, spatula, and any PPE used. Place in the "Solid Hazardous Waste" container.
-
Waste Generated (Liquid): Any contaminated pipette tips used to handle the DMSO stock. Place in the "Solid Hazardous Waste" container.
-
-
Serial Dilution:
-
Perform a serial dilution of the 10 mM this compound stock solution in cell culture media to create a range of working concentrations (e.g., 1 µM to 0.01 nM).
-
Waste Generated (Liquid): Pipette tips and microfuge tubes used for dilution. Place in the "Solid Hazardous Waste" container.
-
-
Cell Treatment:
-
Plate HEK293-EP2 cells in a 96-well plate.
-
Remove the growth media and treat the cells with the various concentrations of this compound.
-
Incubate for the desired time (e.g., 24 hours).
-
Waste Generated (Liquid): Aspirated media containing this compound. Collect this liquid waste in a flask designated for "Aqueous Hazardous Waste."
-
-
Assay Readout:
-
After incubation, lyse the cells and perform a downstream analysis (e.g., cAMP assay).
-
Waste Generated (Liquid & Solid): The 96-well plate containing residual this compound and cell lysate. Dispose of the entire plate in the "Solid Hazardous Waste" container. All subsequent liquid waste from the assay should be collected as "Aqueous Hazardous Waste."
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the proper segregation and disposal of this compound waste.
References
Personal protective equipment for handling Aganepag
Essential Safety and Handling Guide for Aganepag
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is based on the safety profile of structurally and functionally related compounds, such as Prostaglandin E2, and established best practices for handling potent pharmaceutical agents in a laboratory setting. Researchers should always consult with their institution's Environmental Health and Safety (EHS) department for specific protocols.
This compound is a potent prostanoid EP2 receptor agonist.[1] Due to its high potency, it should be handled with care to minimize exposure. The following information provides essential safety and logistical guidance for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, especially in powdered form, appropriate personal protective equipment is crucial to prevent inhalation, skin contact, and eye exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Chemical-resistant (e.g., nitrile) | Prevents skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 certified | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | NIOSH-approved respirator | N95 or higher | Prevents inhalation of powdered compound. |
| Body Protection | Laboratory coat | Fully buttoned | Protects skin and clothing from contamination. |
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
| Emergency Scenario | Procedure |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing. 3. Seek medical attention. |
| Eye Contact | 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention. |
| Inhalation | 1. Move the individual to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. |
| Spill | 1. Evacuate the area. 2. Wear appropriate PPE, including a respirator. 3. Cover the spill with an absorbent material. 4. Collect the material into a sealed container for hazardous waste disposal. 5. Clean the spill area with a suitable decontamination solution. |
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and ensure laboratory safety.
| Aspect | Guideline |
| Handling | - Handle in a designated area, such as a chemical fume hood or a glove box, to minimize inhalation exposure. - Avoid generating dust. - Use dedicated equipment (spatulas, weighing paper, etc.). |
| Storage | - Store in a tightly sealed container. - Keep in a cool, dry, and well-ventilated area. - Store away from incompatible materials. |
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste.
| Waste Type | Disposal Procedure |
| Unused this compound | - Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[2][3] - Do not dispose of down the drain or in regular trash. |
| Contaminated Materials (e.g., gloves, lab coats, absorbent pads) | - Place in a sealed, labeled hazardous waste container. - Dispose of through your institution's hazardous waste management program. |
| Empty Containers | - Triple-rinse with a suitable solvent. - Dispose of the rinsate as hazardous waste. - Deface the label before disposing of the container in accordance with institutional guidelines. |
Visual Workflow Guides
The following diagrams illustrate the standard operating procedures for handling and emergency response.
Caption: Standard workflow for handling this compound.
Caption: Emergency response procedure for this compound exposure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
